molecular formula C8H6N4O2 B2739213 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid CAS No. 1342526-35-5

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2739213
CAS No.: 1342526-35-5
M. Wt: 190.162
InChI Key: DRSIJWOLJLFVOR-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.162. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrazin-2-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-4-12(5-11-6)7-3-9-1-2-10-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSIJWOLJLFVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Medicinal Chemistry: Pyrazinyl-Imidazole Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrazinyl-imidazole carboxylic acid derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyrazinyl-imidazole moiety represents a privileged structural motif in modern drug discovery, existing primarily in two distinct topological forms: the fused imidazo[1,2-a]pyrazine and the linked pyrazinyl-imidazole biaryl system. Both scaffolds have demonstrated high utility as kinase inhibitors (particularly BTK, p38 MAPK, and mTOR) and anti-infective agents.

This guide focuses on the carboxylic acid derivatives of these scaffolds. While often transient synthetic intermediates, these acid derivatives are critical "gatekeeper" molecules that enable the rapid generation of amide-based libraries for Structure-Activity Relationship (SAR) exploration. Furthermore, the carboxylic acid functionality itself is increasingly explored for its ability to engage solvent-exposed lysine/arginine residues or to improve physicochemical properties (solubility, lipophilicity efficiency) in lead optimization.

Part 1: Structural Rationale & Chemical Space

The Fused Scaffold: Imidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine core is a purine bioisostere.[1] Its planar, bicyclic nature allows it to mimic the adenine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.

  • Nitrogen Positioning: The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) create a specific H-bond acceptor/donor motif that often interacts with the "hinge region" of kinase active sites.

  • Carboxylic Acid Utility: The introduction of a carboxylic acid at the C-2 or C-3 position provides a vector for extending the molecule into the solvent-front or the ribose-binding pocket. This is the primary handle for synthesizing amide libraries.

The Linked Scaffold: 4-(Pyrazin-2-yl)-1H-imidazole

This system consists of a pyrazine ring attached to an imidazole ring via a single bond. This biaryl system is famous for its role in p38 MAPK inhibition (analogous to the pyridinyl-imidazole SB-203580).

  • Torsional Twist: Unlike the fused system, the linked scaffold can rotate, allowing it to adopt non-planar conformations that fit into specific hydrophobic pockets (e.g., the "specificity pocket" in p38).

  • Acid Functionality: Carboxylic acids here are often used to modulate solubility or are esterified to form prodrugs.

Part 2: Synthetic Architectures

The synthesis of these derivatives requires precise control over regioselectivity. Below is the logic flow for constructing the fused imidazo[1,2-a]pyrazine-2-carboxylic acid, the most common derivative in this class.

Synthesis Workflow Diagram (Graphviz)

SynthesisPath Figure 1: Synthetic route to Imidazo[1,2-a]pyrazine-2-carboxylic acid. Start 2-Aminopyrazine Inter N-Alkylated Intermediate (Transient) Start->Inter SN2 Attack Reagent Ethyl Bromopyruvate (Alkylation Agent) Reagent->Inter Cyclization Cyclization (Reflux/EtOH) Inter->Cyclization Dehydration Ester Ethyl Imidazo[1,2-a] pyrazine-2-carboxylate Cyclization->Ester Formation of Bicyclic Core Hydrolysis Hydrolysis (LiOH/THF/H2O) Ester->Hydrolysis Saponification Product Imidazo[1,2-a]pyrazine- 2-carboxylic Acid Hydrolysis->Product Acidification

[2]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic Acid

This protocol is designed to be robust, minimizing side reactions such as N-alkylation at the wrong nitrogen.

Reagents:

  • 2-Aminopyrazine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Ethanol (Absolute)

  • Lithium Hydroxide (LiOH·H2O)

  • THF/Water (1:1 mixture)

Step-by-Step Methodology:

  • Condensation & Cyclization:

    • Dissolve 2-aminopyrazine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

    • Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

    • Observation Check: The solution may turn slightly yellow/orange.

    • Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot should disappear.

    • Cool to room temperature. The hydrobromide salt of the ester often precipitates. If not, concentrate the solvent to 50% volume and cool in an ice bath.

    • Filter the solid, wash with cold ethanol, and dry. Neutralize with saturated NaHCO3 if the free base is required immediately, but the salt is stable for storage.

  • Saponification (Hydrolysis):

    • Suspend the ethyl imidazo[1,2-a]pyrazine-2-carboxylate (5 mmol) in THF/Water (1:1, 20 mL).

    • Add LiOH·H2O (10 mmol, 2.0 eq).

    • Stir at room temperature for 2 hours.

    • Validation: LC-MS should show the mass shift from ester (M+H) to acid (M+H - 28).

    • Critical Step: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product typically precipitates out of the aqueous solution.

    • Filter, wash with water, and dry under vacuum.[2]

Protocol B: Amide Coupling (Library Generation)

Use this protocol to convert the carboxylic acid into a library of potential kinase inhibitors.

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the amine (R-NH2, 1.1 eq).

  • Stir at RT for 12 hours.

  • Purification: Dilute with ethyl acetate, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

Part 4: Medicinal Chemistry & SAR Logic[4][5]

Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when modifying the C-2 position of the imidazo[1,2-a]pyrazine core.

Derivative TypeSubstituent (R)LogP (Calc)tPSA (Ų)Primary Application
Parent Core -H0.630.2Fragment screening
Ester -COOEt1.856.5Prodrug / Intermediate
Carboxylic Acid -COOH0.467.5Solubility Handle / Library Scaffold
Amide -CONH-Aryl2.5 - 4.059.3Kinase Inhibitor (Hinge Binder)
Amine -NH2 (via Curtius)0.856.2H-bond Donor
Mechanism of Action: Kinase Interaction

In the context of BTK or p38 inhibition, the imidazo[1,2-a]pyrazine scaffold orients itself in the ATP-binding pocket.

  • N1 acts as a Hydrogen Bond Acceptor (receiving H from the hinge region backbone NH).

  • C8-H (or substituents at C8) often face the gatekeeper residue.

  • C2-Amide extends into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached.

Biological Pathway Diagram (Graphviz)

Pathway Figure 2: Mechanism of Action for Pyrazinyl-Imidazole inhibitors in kinase signaling. Stimulus External Stimulus (e.g., Antigen/Stress) Receptor Receptor Activation (BCR / Cytokine R) Stimulus->Receptor Upstream Upstream Kinases (Lyn / Syk) Receptor->Upstream Target Target Kinase (BTK / p38 MAPK) Upstream->Target Phosphorylation Downstream Downstream Effectors (NF-kB / MAPKAPK2) Target->Downstream Signal Transduction Drug Pyrazinyl-Imidazole Inhibitor Drug->Target ATP Competition (Inhibition) Response Cellular Response (Proliferation / Inflammation) Downstream->Response

[2]

Part 5: Case Study & Clinical Relevance[6]

While the carboxylic acid itself is rarely the final drug due to poor membrane permeability, it is the precursor to several high-profile clinical candidates.

  • Entospletinib (GS-9973): An imidazo[1,2-a]pyrazine derivative acting as a SYK inhibitor. The synthesis involves functionalization of the core scaffold, often passing through ester/acid intermediates to install the solubilizing tail.

  • Cercosporamide: A natural product containing a related fused system, showing antifungal and PKC inhibitory activity.

Future Outlook: The current trend involves using the carboxylic acid handle to attach E3 ligase ligands (like thalidomide derivatives) to create PROTACs (Proteolysis Targeting Chimeras). The rigid geometry of the imidazo[1,2-a]pyrazine-2-carboxylic acid provides an excellent vector for the linker attachment, ensuring the warhead is presented effectively to the target protein.

References

  • Imidazo[1,2-a]pyrazine synthesis and reactivity

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyrazine scaffolds as promising anti-cancer agents." Anti-Cancer Agents in Medicinal Chemistry.
  • p38 MAPK Inhibitors (Linked Systems)

    • Source: Regan, J. et al.
  • Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid

    • Source: Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Asian Journal of Research in Chemistry.
  • Kinase Inhibitor Binding Modes

    • Source: "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.
  • General Heterocyclic Chemistry of Pyrazines

    • Source: "Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids." World Journal of Microbiology and Biotechnology.

Sources

Biological Activity of N-Heteroaryl Imidazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers investigating the pharmacological potential of N-heteroaryl imidazole carboxylic acids . It synthesizes medicinal chemistry principles, structure-activity relationships (SAR), and validated experimental protocols.

Executive Summary

The N-heteroaryl imidazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for designing bioactive small molecules. Unlike simple N-alkyl imidazoles, the N-heteroaryl moiety introduces specific electronic tuning (π-deficiency/excess) and rigid steric constraints, while the carboxylic acid functionality provides a critical "anchor" for electrostatic interactions with biological targets (e.g., arginine/lysine residues in enzyme active sites).

This guide details the biological utility of this scaffold across three primary therapeutic axes: Xanthine Oxidase (XO) inhibition (Gout), Angiotensin II Receptor blockade (Hypertension), and Antimicrobial/Antifungal activity .

Medicinal Chemistry & SAR Architecture

The pharmacological efficacy of this class stems from the interplay between three structural zones. The N-heteroaryl group is not merely a hydrophobic spacer; it actively modulates the pKa of the imidazole ring and facilitates


 stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor pockets.
Structural Logic Diagram

The following diagram illustrates the core Structure-Activity Relationship (SAR) zones.

SAR_Analysis Core Imidazole Core (Scaffold) Zone1 N-Heteroaryl Group (e.g., Pyridine, Thiophene) • Lipophilicity (LogP) • π-π Stacking • Metabolic Stability Core->Zone1 N1 Position Zone2 Carboxylic Acid (-COOH) • H-Bond Donor/Acceptor • Salt Bridge Formation • Solubility Anchor Core->Zone2 C4 or C5 Position Zone3 C4/C5 Substituents (e.g., Alkyl, Phenyl) • Steric Fit • Receptor Selectivity Core->Zone3 Remaining Carbon BioActivity Biological Activity (IC50 / MIC) Zone1->BioActivity Determines Potency Zone2->BioActivity Determines Binding Mode

Figure 1: SAR Deconstruction of the N-heteroaryl imidazole carboxylic acid scaffold.

Therapeutic Applications & Mechanisms

Xanthine Oxidase (XO) Inhibition (Gout & Hyperuricemia)

N-heteroaryl imidazole carboxylic acids function as non-purine XO inhibitors .[1] Unlike allopurinol (a purine analog), these compounds do not require metabolic activation.

  • Mechanism: The carboxylic acid moiety forms a salt bridge with Arg880 in the molybdenum-pterin active site of XO. The N-heteroaryl group occupies the hydrophobic channel, mimicking the interactions of the thiazole ring in Febuxostat.

  • Key Insight: 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have shown IC50 values in the low nanomolar range (3–6 nM), comparable to clinical standards.

Angiotensin II Receptor Antagonism (Cardiovascular)

While modern ARBs (e.g., Losartan) often feature a tetrazole ring, the imidazole-5-carboxylic acid is the direct precursor and a potent pharmacophore in its own right.

  • Mechanism: Competitive antagonism at the AT1 receptor.[2] The carboxylate mimics the C-terminal carboxylate of Angiotensin II, blocking receptor activation and preventing vasoconstriction.

  • Active Metabolites: In many "sartan" drugs, the imidazole carboxylic acid metabolite (e.g., EXP3174 from Losartan) is significantly more potent than the parent drug.

Antimicrobial & Antifungal Activity

N-heteroarylated imidazoles (specifically with bulky groups like dibenzothiophene or thianthrene) exhibit potent activity against Staphylococcus aureus and Candida albicans.

  • Mechanism:

    • Ergosterol Biosynthesis Inhibition: Disruption of fungal cell membrane integrity.

    • Mitochondrial Impairment: Inhibition of the dimorphic transition (yeast-to-hyphae), critical for Candida virulence.

    • Metallo-

      
      -lactamase Inhibition:  The imidazole carboxylic acid acts as a metal-binding pharmacophore (MBP), chelating Zinc ions in the active site of bacterial resistance enzymes (e.g., NDM-1).
      

Experimental Workflows

Synthesis Strategy: N-Arylation & Hydrolysis

The construction of these molecules typically follows a convergent route. The critical step is the formation of the C-N bond between the imidazole and the heteroaryl halide.

Synthesis_Workflow Start Starting Materials (Imidazole Ester + Heteroaryl Halide) Step1 Step 1: Ullmann/Buchwald Coupling (CuI or Pd Catalyst, Ligand, Base) Forms N-Heteroaryl Bond Start->Step1 Step2 Step 2: Ester Hydrolysis (LiOH or NaOH, THF/Water) Unmasks Carboxylic Acid Step1->Step2 Intermediate Isolated Step3 Step 3: Purification (Recrystallization/HPLC) Ensures >95% Purity Step2->Step3 Final Target Compound (N-Heteroaryl Imidazole Carboxylic Acid) Step3->Final

Figure 2: General synthetic pathway for N-heteroaryl imidazole carboxylic acids.

Protocol: Xanthine Oxidase Inhibition Assay

To validate the biological activity of synthesized derivatives.

Materials:

  • Xanthine Oxidase (from bovine milk).

  • Substrate: Xanthine (50 µM final concentration).

  • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Detection: UV Spectrophotometer (290 nm).

Procedure:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.001 µM to 10 µM).

  • Incubation: Mix 10 µL of test compound with 140 µL of enzyme solution (0.02 units/mL) in the phosphate buffer. Incubate at 25°C for 15 minutes.

  • Initiation: Add 100 µL of Xanthine substrate solution to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) for 10 minutes.

  • Calculation: Determine the initial velocity (

    
    ) and calculate % inhibition:
    
    
    
    
  • Analysis: Plot log(concentration) vs. % inhibition to determine IC50 using non-linear regression.

Quantitative Data Summary

The following table summarizes the comparative biological activity of key imidazole carboxylic acid derivatives against standard drugs.

Compound ClassTargetKey Substituent (N-Position)Activity MetricReference Standard
Imidazole-5-COOH Xanthine Oxidase4-Methyl-2-phenylIC50: 3–6 nM Febuxostat (10 nM)
Imidazole-5-COOH AT1 ReceptorBenzyl / BiphenylIC50: 0.55 nM Losartan (19 nM)
Benzimidazole C. albicansDibenzothiopheneMIC: 4–16 µg/mL Fluconazole
Imidazole-2-COOH Metallo-

-lactamase
Phenyl / AlkylIC50: 0.018 µM EDTA (Control)

References

  • Zhang, T. J., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Link

  • Sircar, I., et al. (1993). Nonpeptide angiotensin II receptor antagonists.[2][3] 1. Synthesis and in vitro structure-activity relationships of 4-[[[(1H-pyrrol-1-ylacetyl)amino]phenyl]methyl]imidazole derivatives. Journal of Medicinal Chemistry. Link

  • Ferreira, M., et al. (2014). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles. The Scientific World Journal. Link

  • Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Miyazaki, M., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids. Journal of Medicinal Chemistry. Link

Sources

Advanced Ligand Architectures: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid as a Ligand for MOFs Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Chemists, and Materials Scientists

Executive Summary

The search for Metal-Organic Frameworks (MOFs) with high hydrolytic stability and specific gas-affinity sites has shifted focus toward hetero-functional ligands . 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (hereafter referred to as HpymIm-4-c ) represents a high-value target in this domain. Unlike symmetric dicarboxylates, HpymIm-4-c combines a hard anionic donor (carboxylate) with two distinct neutral nitrogen donors (pyrazine and imidazole) in a semi-rigid, angular geometry.

This guide details the reticular chemistry, synthesis, and application of HpymIm-4-c. By leveraging the distinct pKa values of its donor groups, researchers can modulate coordination modes to access heterometallic clusters or pillared-layer topologies ideal for catalytic and sorption applications.

Ligand Profile & Reticular Potential

Structural Analysis

The ligand consists of an imidazole ring substituted at the N1 position by a pyrazine ring, with a carboxylic acid at the C4 position.

  • Formula:

    
    
    
  • Molecular Weight: 190.16 g/mol

  • Donor Sites:

    • Carboxylate (

      
      ):  Hard/borderline donor. Forms clusters (SBUs) with high-valent metals (Zn, Zr, Ln).
      
    • Imidazole N3: Borderline donor. High affinity for divalent transition metals (Cu, Zn, Co).

    • Pyrazine N (N1', N4'): Soft/borderline donors. Weaker binding, often used for auxiliary bridging or left uncoordinated to act as Lewis basic sites for

      
       capture.
      
Coordination Modes

The angular twist between the pyrazine and imidazole rings (typically 20–40° due to steric repulsion) prevents planar stacking, reducing density and increasing pore volume.

ModeDescriptionTarget SBU

-Bridge
Carboxylate binds metal A; Imidazole N3 binds metal B.1D Chains / 2D Layers
Chelating Carboxylate (monodentate) + Imidazole N3 chelate a single metal (rare due to strain).Discrete Complexes
Multidentate Carboxylate (bridging) + Imidazole N3 + Pyrazine N.3D Robust Frameworks

Synthesis of the Ligand (HpymIm-4-c)[1]

This protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by hydrolysis. It is preferred over Ullmann coupling for pyrazine derivatives due to the electron-deficient nature of the pyrazine ring.
Reaction Scheme (Graphviz)

LigandSynthesis cluster_legend Reaction Phase Start1 2-Chloropyrazine (Reagent A) Step1 SNAr Coupling (K2CO3, DMF, 100°C) Start1->Step1 Start2 Methyl 1H-imidazole-4-carboxylate (Reagent B) Start2->Step1 Inter Intermediate Ester (Methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate) Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final Target Ligand (HpymIm-4-c) Step2->Final

Caption: Two-step synthesis pathway for 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid via SNAr coupling and ester hydrolysis.

Detailed Protocol

Step 1: Coupling (


) 
  • Reagents: Dissolve Methyl 1H-imidazole-4-carboxylate (10 mmol) and 2-Chloropyrazine (12 mmol) in anhydrous DMF (20 mL).

  • Base: Add anhydrous

    
     (20 mmol).
    
  • Conditions: Heat the mixture to 100°C under

    
     atmosphere for 12 hours.
    
  • Workup: Pour into ice water (100 mL). The precipitate (ester intermediate) is collected by filtration, washed with water, and dried.

    • Note: If no precipitate forms, extract with ethyl acetate.

Step 2: Hydrolysis

  • Dissolution: Dissolve the intermediate ester (5 mmol) in a 1:1 mixture of THF and water (20 mL).

  • Saponification: Add LiOH

    
     (15 mmol) and stir at room temperature for 4 hours.
    
  • Acidification: Evaporate THF. Adjust the aqueous phase pH to ~3.0 using 1M HCl.

  • Isolation: The white solid (HpymIm-4-c) precipitates. Filter, wash with cold water, and dry in a vacuum oven at 60°C.

MOF Synthesis Strategy

The ligand's asymmetry requires careful solvent selection to balance the deprotonation of the carboxylate (pKa ~3.5) without interfering with the metal-nitrogen coordination.

Solvothermal Workflow (Zn/Cu Systems)

Target Topology: sql (square lattice) or pcu (primitive cubic) depending on auxiliary ligands.

ParameterSpecificationRationale
Metal Source

or

Nitrate anions are easily displaced; Zn/Cu favor N/O coordination.
Solvent System DMF:Ethanol:H2O (4:1:1)DMF solubilizes the ligand; Ethanol/Water aids crystal growth and hydrolysis.
Modulator Acetic Acid (optional)Use if rapid precipitation occurs; competes with carboxylate to slow nucleation.
Temperature 85°C – 105°CStandard solvothermal range for crystalline MOF growth.
Experimental Protocol: [Zn(pymIm-4-c)2]n
  • Preparation: In a 20 mL scintillation vial, dissolve HpymIm-4-c (0.1 mmol) in DMF (4 mL).

  • Metal Addition: Add

    
     (0.05 mmol) dissolved in Ethanol (2 mL).
    
  • Mixing: Sonicate for 5 minutes until clear.

  • Crystallization: Seal the vial and place it in a programmable oven.

    • Ramp: 1°C/min to 100°C.

    • Hold: 48 hours.[1]

    • Cool: 0.1°C/min to Room Temp.

  • Harvesting: Colorless block crystals are expected. Wash with DMF, then Ethanol.

Structural Characterization & Validation

To validate the formation of the MOF and the integrity of the ligand, the following analytical hierarchy is required.

Crystallographic Topology Logic

Using Graphviz to visualize the connectivity logic of the expected MOF structure.

MOF_Topology cluster_result Resulting Structure MetalNode Metal Cluster (SBU) Zn2(COO)4 Padde-wheel Ligand HpymIm-4-c Linker MetalNode->Ligand Coordination 3D Porous Framework 3D Porous Framework MetalNode->3D Porous Framework Coord1 Carboxylate End (Binds Axial/Equatorial) Ligand->Coord1 Coord2 Imidazole N3 (Binds Equatorial) Ligand->Coord2 Coord3 Pyrazine N (Free or Cross-linking) Ligand->Coord3 Coord1->MetalNode Bridge Coord2->MetalNode Bridge Gas_Interaction Gas_Interaction Coord3->Gas_Interaction CO2 Binding Site

Caption: Coordination logic for HpymIm-4-c. The Carboxylate and Imidazole N form the primary scaffold, while the Pyrazine N often remains uncoordinated, serving as a Lewis basic site.

Key Spectral Markers
  • IR Spectroscopy:

    • Disappearance of broad -OH stretch (2500–3000 cm⁻¹) from the carboxylic acid.

    • Shift of

      
       stretch: Free acid (~1700 cm⁻¹) 
      
      
      
      Coordinated carboxylate (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹).
    • Pyrazine ring breathing mode: ~1050 cm⁻¹.

  • PXRD: Compare experimental pattern with simulated pattern from single-crystal data. Look for low-angle peaks (

    
    ) indicating large d-spacing and porosity.
    

Applications

Gas Separation ( )

The uncoordinated nitrogen atoms on the pyrazine ring act as Lewis bases. In a MOF pore, these sites interact specifically with the quadrupole moment of


, enhancing selectivity over 

or

.
  • Mechanism:[2][3][4] Dipole-quadrupole interaction.

  • Validation: Measure Isosteric Heat of Adsorption (

    
    ) via isotherms at 273K and 298K.
    
Luminescent Sensing

Pyrazine derivatives are often fluorescent. Upon coordination to


 metals (Zn, Cd), Ligand-to-Metal Charge Transfer (LMCT) or intraligand emission is enhanced due to increased rigidity (reduced non-radiative decay).
  • Target: Sensing of nitro-aromatics (explosives) or antibiotic residues in water via fluorescence quenching.

References

  • Synthesis of Imidazole-Carboxylate Ligands

    • Title: Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides.
    • Source: N
    • URL:[Link]

  • Coordination Modes of Pyrazine-Carboxylates

    • Title: Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates.[5]

    • Source: MDPI (Crystals)
    • URL:[Link]

  • Title: Synthesis of zinc MOF materials (Patent US11230562B2).
  • Commercial Availability & Structure Verification

    • Title: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid Product Page.[6]

    • Source: Echemi

Sources

The Zwitterionic Paradigm: Technical Guide to 1-Substituted Imidazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Substituted imidazole-4-carboxylic acids represent a unique class of heterocyclic building blocks where the zwitterionic character is structurally "locked." Unlike unsubstituted imidazole-4-carboxylic acid, which can tautomerize between the 4- and 5-positions, the 1-substitution fixes the steric environment while the electronic landscape remains dynamic. This guide provides a technical deep-dive into the isolation, characterization, and utilization of these zwitterions, focusing on their distinct solubility profiles, pKa dynamics, and utility as rigid bioisosteres in drug discovery.

Molecular Architecture & Electronic State

The Locked Zwitterion

The defining feature of 1-substituted imidazole-4-carboxylic acids (e.g., 1-methylimidazole-4-carboxylic acid) is the permanent separation of charge sites.

  • Acidic Site: The carboxylic acid at C4 deprotonates to a carboxylate (

    
    ).
    
  • Basic Site: The N3 nitrogen protonates to form an imidazolium cation (

    
    ).
    
  • The 1-Substituent Effect: Substitution at N1 prevents annular tautomerism. In the unsubstituted parent, the proton can shuttle between N1 and N3, making the 4- and 5-isomers identical. In 1-substituted derivatives, the 4-isomer is chemically distinct from the 5-isomer, and the zwitterion is stabilized by resonance within the imidazole ring.

pH-Dependent Speciation

Understanding the speciation is critical for solubility and isolation. The molecule exists in three distinct forms depending on the pH relative to its pKa values.

  • Cationic Form (

    
    ):  Both the carboxyl group (
    
    
    
    ) and the imidazole ring (
    
    
    ) are protonated. Net Charge: +1.
  • Zwitterionic Form (

    
    ):  The carboxyl group is deprotonated (
    
    
    
    ), while the imidazole remains protonated (
    
    
    ). Net Charge: 0. This is the least soluble form.
  • Anionic Form (

    
    ):  Both groups are deprotonated (
    
    
    
    ,
    
    
    ). Net Charge: -1.

Speciation Cation Cationic Form (pH < 1.6) Soluble Zwitterion Zwitterionic Form (pH ~ 4.3) Insoluble Precipitate Cation->Zwitterion Deprotonation COOH → COO- (pKa1 ≈ 1.6) Zwitterion->Cation Anion Anionic Form (pH > 7.5) Soluble Zwitterion->Anion Deprotonation NH+ → N (pKa2 ≈ 7.0) Anion->Zwitterion

Figure 1: pH-dependent speciation equilibrium of 1-methylimidazole-4-carboxylic acid.

Physicochemical Profiling

The zwitterionic nature drastically alters physical properties compared to non-zwitterionic analogs.

Quantitative Data Summary
PropertyValue / RangeContext
pKa1 (Carboxyl) 1.61 ± 0.10Highly acidic due to electron-deficient imidazolium ring.
pKa2 (Imidazolium) 7.0 - 7.4Similar to histidine; physiologically relevant buffering range.
Isoelectric Point (pI) ~4.3 - 4.5pH of minimum solubility.
Melting Point 245 - 252°C (Dec.)High MP indicates strong intermolecular ionic lattice forces.
LogD (pH 7.4) < -2.0Highly polar; poor passive membrane permeability.
Crystal Density ~1.34 g/cm³Tight packing driven by H-bond networks.
Solubility & Isolation Strategy

The solubility curve is U-shaped.

  • Acidic Media (pH 0-1): Highly soluble as the hydrochloride salt.

  • Basic Media (pH 10+): Highly soluble as the sodium/potassium carboxylate salt.

  • Isoelectric Zone (pH 4-5): Solubility drops precipitously. This property is the primary mechanism for purification.

Synthetic & Purification Protocols

Objective: Synthesis and isolation of high-purity 1-methylimidazole-4-carboxylic acid zwitterion.

Synthesis via Ester Hydrolysis

The most robust route involves the basic hydrolysis of ethyl 1-methylimidazole-4-carboxylate.

  • Dissolution: Dissolve ethyl 1-methylimidazole-4-carboxylate (1.0 eq) in THF/Water (1:1).

  • Saponification: Add LiOH or NaOH (1.2 eq). Stir at ambient temperature until TLC indicates consumption of starting material (typically 2-4 hours).

  • Workup (The "Isoelectric Trap"):

    • Note: Do not extract with organic solvents; the product is in the aqueous phase.

    • Remove THF under reduced pressure.

    • Acidification: Carefully add 1M HCl to the aqueous residue. Monitor pH with a calibrated probe.

    • Target pH: Adjust pH exactly to the pI range (4.3 – 4.5).

    • Crystallization: Cool the solution to 0-4°C. The zwitterion will precipitate as a white solid.

    • Filtration: Filter the solid and wash with cold water (minimal volume) followed by acetone (to remove water).

Purification Workflow Diagram

Purification Start Crude Reaction Mixture (Carboxylate Salt, pH > 12) Step1 Evaporation Remove Organic Co-solvent Start->Step1 Step2 Acidification Add 1M HCl dropwise Step1->Step2 Decision Check pH Step2->Decision Decision->Step2 pH > 4.5 Precip Precipitation Zone (pH 4.3 - 4.5) Decision->Precip pH ≈ 4.3 Wash Filtration & Wash (Cold Water + Acetone) Precip->Wash Final Pure Zwitterion (White Solid) Wash->Final

Figure 2: The "Isoelectric Trap" purification workflow for isolating zwitterionic imidazoles.

Structural Validation (Characterization)[2]

To confirm the zwitterionic state (vs. neutral or salt forms), specific spectroscopic markers must be identified.

Infrared Spectroscopy (FT-IR)
  • Absence of COOH: A neutral carboxylic acid typically shows a C=O stretch around 1700-1730 cm⁻¹. In the zwitterion, this band is absent.

  • Presence of COO-: Look for strong asymmetric (1600-1650 cm⁻¹) and symmetric (1350-1400 cm⁻¹) carboxylate stretching bands.

  • Imidazolium N-H: Broad absorption bands in the 2400-3000 cm⁻¹ region indicate the N-H+ species involved in hydrogen bonding.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof.

  • Bond Lengths: The C-O bond lengths in the carboxylate group are equivalent (delocalized), whereas a neutral COOH would show distinct C=O and C-OH lengths.

  • Packing: The lattice is stabilized by intermolecular

    
     hydrogen bonds, linking molecules into infinite chains or 3D networks.
    

Applications in Drug Discovery[3]

Bioisosteres

1-Substituted imidazole-4-carboxylic acids serve as rigid bioisosteres for:

  • GABA (Gamma-aminobutyric acid): Mimicking the spatial arrangement of charge centers.

  • Amino Acids: Acting as conformationally restricted analogues of histidine or aspartic acid.

Metal-Organic Frameworks (MOFs)

Due to the rigid angle between the N-donor and O-donors, these ligands are used to construct porous MOFs with high thermal stability. The zwitterionic nature allows for unique charge-assisted assembly modes.

References

  • Crystal Structure of Imidazole-4-Carboxylate Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • pKa and Isoelectric Point Analysis of Imidazoles Source: Master Organic Chemistry / Evans pKa Table URL:[Link]

  • Synthesis of Imidazole Carboxylic Acids via Isocyanoacetates Source: ResearchGate (Synthetic Protocols) URL:[Link]

  • Zwitterionic Character in Crystal Engineering Source: Hungarian Academy of Sciences (MTAK) URL:[Link]

Methodological & Application

Ullmann coupling conditions for imidazole-4-carboxylate and 2-chloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Ullmann Coupling Conditions for the N-Arylation of Imidazole-4-carboxylate with 2-Chloropyrazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction

The synthesis of N-aryl imidazoles is a cornerstone in the development of novel therapeutics, agrochemicals, and functional materials[1]. While the classical Ullmann reaction requires harsh conditions (stoichiometric copper, >150 °C), modern ligand-accelerated copper catalysis has dramatically expanded the scope of C–N bond formation[2]. However, coupling an unsymmetrical, electronically deactivated nucleophile (imidazole-4-carboxylate) with a strongly coordinating, electron-deficient electrophile (2-chloropyrazine) presents unique challenges. This Application Note details a highly optimized, self-validating protocol for this specific transformation, ensuring high yield and strict regioselectivity.

Mechanistic Rationale & Regioselectivity

The Challenge of 2-Chloropyrazine: Heteroaryl chlorides are notoriously sluggish in oxidative addition compared to their bromide or iodide counterparts[2]. Furthermore, pyrazine nitrogen atoms can act as competitive ligands, sequestering the copper catalyst and arresting the catalytic cycle. To overcome this, a strongly chelating bidentate ligand—such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCHA)—is employed. DMCHA outcompetes pyrazine for copper coordination, stabilizing the active Cu(I) species and accelerating the oxidative addition into the strong C–Cl bond[3].

Regioselectivity: Imidazole-4-carboxylate exists in a tautomeric equilibrium. Arylation can theoretically occur at either the N1 or N3 position. Under Cu-catalyzed conditions, the reaction is highly selective for the N1 position, yielding the 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate derivative. This selectivity is driven by thermodynamics and sterics; arylation at N3 would force the bulky pyrazine ring into a severe steric clash with the adjacent ester group at the C5 position[4].

Experimental Design & Optimization

A systematic evaluation of reaction parameters reveals that base and ligand selection are critical for catalytic turnover. Weak bases fail to sufficiently deprotonate the imidazole, while overly strong bases degrade the ester group. Anhydrous potassium phosphate (K₃PO₄) provides the optimal basicity without causing side reactions.

EntryCopper SourceLigand (mol %)BaseSolventTemp (°C)Yield (%)
1CuI (10%)NoneK₂CO₃DMF110< 5
2CuI (10%)L-Proline (20%)K₂CO₃DMSO11022
3CuI (10%)1,10-Phenanthroline (20%)Cs₂CO₃DMF11061
4CuBr (10%)DMCHA (20%)K₃PO₄Dioxane10082
5 CuI (10%) DMCHA (20%) K₃PO₄ Dioxane 100 89
Table 1: Optimization of Ullmann coupling conditions for ethyl 1H-imidazole-4-carboxylate and 2-chloropyrazine.

Experimental Workflow

UllmannWorkflow A 1. Pre-activation CuI + DMCHA Ligand B 2. Substrate Addition Imidazole + Pyrazine A->B C 3. Thermal Coupling 100°C, 16 h, N2 atm B->C D 4. Cu Extraction NH4OH Wash C->D E 5. Pure N1-Aryl Imidazole D->E

Experimental workflow for the Ullmann C-N coupling of imidazole and pyrazine.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Visual cues are integrated to confirm reaction health at each stage.

Materials:

  • Ethyl 1H-imidazole-4-carboxylate (1.0 equiv, 10.0 mmol)

  • 2-Chloropyrazine (1.2 equiv, 12.0 mmol)

  • Copper(I) iodide (CuI, 99.999% purity) (10 mol%, 1.0 mmol)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCHA) (20 mol%, 2.0 mmol)

  • Anhydrous Potassium phosphate (K₃PO₄) (2.0 equiv, 20.0 mmol)

  • Anhydrous 1,4-Dioxane (20 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 1H-imidazole-4-carboxylate, CuI, and K₃PO₄.

    • Critical Quality Attribute: The CuI must be a pristine white powder. If it is green or brown, it contains Cu(II) impurities and must be purified via Soxhlet extraction with THF prior to use.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent & Ligand Addition: Inject anhydrous 1,4-Dioxane (20 mL) followed by 2-chloropyrazine via syringe. Finally, inject the DMCHA ligand.

    • Self-Validation Checkpoint 1: Upon addition of the diamine ligand, the suspension should rapidly transition to a deep blue, purple, or dark green color. This visual shift confirms the successful formation of the active Cu-diamine complex[3]. Immediate blackening indicates oxygen ingress and catalyst death.

  • Reaction: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the reaction mixture in a pre-warmed oil bath at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove insoluble inorganic salts.

  • Copper Extraction (Crucial Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous ammonium hydroxide (NH₄OH) solution (2 × 30 mL).

    • Self-Validation Checkpoint 2: The aqueous layer will turn a brilliant, deep blue (due to the formation of the

      
       complex). This confirms that the copper catalyst has been successfully stripped from the organic product[5].
      
  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane/Methanol) to afford the pure ethyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate.

Analytical Verification

  • LC-MS: Confirm the product mass (

    
    ) and ensure the absence of unreacted 2-chloropyrazine.
    
  • NMR Spectroscopy: Regioselectivity is definitively confirmed via 2D NOESY NMR. A strong NOE cross-peak between the pyrazine ring protons and the imidazole C5 proton (but not the C2 proton) verifies N1-arylation[4].

References

  • Ullmann reaction. Wikipedia. URL:[Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. URL:[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. URL:[Link]

  • Ueda, S., Ali, M. A., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health (PMC). URL:[Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed - NIH. URL:[Link]

Sources

Introduction: The Strategic Value of N-Aryl Imidazoles and the SNAr Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Aryl Imidazole-4-Carboxylic Acids via Nucleophilic Aromatic Substitution (SNAr)

N-arylated imidazole-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science. These structures are integral to a range of biologically active compounds, including potential anticancer and anti-inflammatory agents.[1] The synthesis of these molecules often hinges on the formation of a key carbon-nitrogen bond between the imidazole ring and an aromatic system. While various transition-metal-catalyzed methods, such as Buchwald-Hartwig and Ullmann couplings, are prevalent, the Nucleophilic Aromatic Substitution (SNAr) reaction offers a compelling, metal-free alternative.[2][3][4]

SNAr is particularly advantageous when the arylating agent is an electron-deficient aromatic or heteroaromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, driven by the presence of strong electron-withdrawing groups (EWGs) ortho- and/or para- to a suitable leaving group.[5][6] This methodology avoids the cost, toxicity, and potential for product contamination associated with transition metal catalysts, making it a highly efficient and scalable route for specific, well-suited substrates.

This guide provides a detailed protocol and expert insights for the successful N-arylation of imidazole-4-carboxylic acid derivatives using the SNAr reaction. It is designed for researchers and drug development professionals seeking to leverage this powerful transformation.

Part 1: Foundational Principles & Pre-Reaction Considerations

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process. First, the nucleophile (the deprotonated imidazole) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring. This initial addition step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] In the second, rapid step, the leaving group is eliminated, restoring aromaticity and yielding the final N-arylated product.[7]

Caption: The two-step addition-elimination mechanism of SNAr.

The Critical Role of the Aryl Halide

The success of an SNAr reaction is fundamentally dependent on the electronic properties of the aryl halide.

  • Activation: The aromatic ring must be "activated" by the presence of at least one, and preferably multiple, strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₂R). These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][8]

  • Leaving Group: The nature of the leaving group (X) is crucial. In SNAr reactions, the bond to the leaving group is broken in the fast, second step, so its bond strength is less important than its ability to stabilize a negative charge and its electronegativity. The typical reactivity order is F > Cl > Br > I.[8] The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and accelerates the initial nucleophilic attack, which is the rate-determining step.[7]

The Challenge of Imidazole-4-Carboxylic Acid

Directly using imidazole-4-carboxylic acid as the nucleophile presents a significant challenge. The molecule possesses two acidic protons: one on the pyrrole-like nitrogen (pKa ≈ 14.5) and one on the carboxylic acid (pKa ≈ 6.0). A base will preferentially deprotonate the more acidic carboxylic acid, forming a carboxylate anion. This negatively charged group can decrease the nucleophilicity of the imidazole nitrogen and cause solubility issues.

Strategic Solution: Carboxylic Acid Protection

To ensure efficient N-arylation, the carboxylic acid group should be protected, most commonly as an ester (e.g., methyl or ethyl ester). This strategy neutralizes the acidic proton, ensuring that the base selectively deprotonates the imidazole N-H to generate the required nucleophile. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step after the N-arylation is complete. An alternative is to use a Boc-protecting group, which can be synthesized from the corresponding carboxylic acid.[9][10]

Part 2: Detailed Experimental Protocol

This protocol details the N-arylation of ethyl imidazole-4-carboxylate with 1-fluoro-4-nitrobenzene as a model system.

Reagents and Materials
ReagentFormulaMW ( g/mol )Mmol (equiv)AmountPurpose
Ethyl imidazole-4-carboxylateC₆H₈N₂O₂140.145.0 (1.0)701 mgNucleophile Precursor
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.105.5 (1.1)776 mgArylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.0 (2.0)1.38 gBase
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-25 mLSolvent
Experimental Workflow Diagram

graphdot Figure 2: Experimental Workflow for SNAr N-Arylation A 1. Setup & Reagent Charging - Add ethyl imidazole-4-carboxylate,  K₂CO₃, and DMSO to a dry flask. - Flush with Nitrogen. B 2. Addition of Aryl Halide - Add 1-fluoro-4-nitrobenzene  to the stirred suspension. A->B C 3. Reaction - Heat mixture to 100-120 °C. - Monitor progress by TLC. B->C D 4. Work-up & Quenching - Cool to room temperature. - Pour into ice-water. - Stir to precipitate product. C->D E 5. Isolation - Collect solid by vacuum filtration. - Wash with cold water. D->E F 6. Purification - Recrystallize from Ethanol/Water  or purify by column chromatography. E->F G 7. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS  to confirm structure and purity. F->G

Caption: A step-by-step workflow for the SNAr reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl imidazole-4-carboxylate (701 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. Polar aprotic solvents like DMSO or DMF are preferred as they effectively solvate the potassium cation, leaving the carbonate anion more available to act as a base, while not hydrogen-bonding with the nucleophile.[8]

  • Inert Atmosphere: Flush the flask with dry nitrogen or argon for 5 minutes. While SNAr reactions are often not strictly air-sensitive, an inert atmosphere is good practice to prevent potential side reactions involving moisture.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (776 mg, 5.5 mmol) to the stirred suspension using a syringe. A slight excess of the arylating agent ensures complete consumption of the imidazole starting material.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C. Let the reaction stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting imidazole spot is no longer visible (typically 4-12 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Precipitation and Isolation: Stir the aqueous mixture for 30 minutes. The desired product, being less polar than the starting materials and salts, should precipitate out of the solution. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) to remove residual DMSO and salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate.

Part 3: Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient activation of the aryl halide. 2. Leaving group is not reactive enough (e.g., -Br, -I). 3. Base is too weak or not anhydrous. 4. Reaction temperature is too low.1. Switch to an aryl halide with more/stronger EWGs (e.g., dinitro- vs. mono-nitro).[8] 2. Use the corresponding fluoroarene, as fluorine is the best leaving group for SNAr.[8][11] 3. Use a stronger base (e.g., Cs₂CO₃) or ensure K₂CO₃ is finely powdered and dry. 4. Incrementally increase the temperature by 10-20 °C.
Multiple Products on TLC 1. Di-substitution if the aryl halide has multiple leaving groups. 2. Competing reaction at a different position on the imidazole ring (less common in SNAr). 3. Solvent participation (solvolysis).1. Use a stoichiometric amount (1.0 equiv) of the nucleophile and add it slowly to the aryl halide solution.[8] 2. Ensure the carboxylic acid is protected; a free carboxylate could potentially act as a nucleophile under harsh conditions. 3. Use a non-nucleophilic polar aprotic solvent like DMSO, DMF, or NMP. Avoid alcoholic solvents.[12]
Difficult Purification 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is too soluble in the quench solution.1. Wash the crude product thoroughly with copious amounts of water during filtration. An alternative is to perform an extractive work-up with a water-immiscible solvent like ethyl acetate. 2. If the product does not precipitate, perform an extractive work-up. Extract the aqueous layer with ethyl acetate or dichloromethane (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Shalini, K., et al. (2010). N-Arylated Imidazoles as Compounds of Pharmaceutical Interest. As detailed in an overview on N-arylation of imidazoles.[1]

  • Scott, P. J. H., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link][11]

  • University of Babylon. Nucleophilic Aromatic Substitution. Lecture Notes. Available at: [Link][5]

  • Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. PMC. Available at: [Link][13]

  • Chem Help ASAP (2020). SNAr Reaction Mechanism. YouTube. Available at: [Link][7]

  • Dunn, P. J. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Available at: [Link][6]

  • Lohmann, S., et al. Nucleophilic substitution reactions with a variety of heteroaromatic compounds. ResearchGate. Available at: [Link][14]

  • Kinger, M., et al. (2021). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link][2]

  • Dunn, P. J. (2026). SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available at: [Link][12]

  • Moutevelis-Minakakis, P., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link][10]

  • Patil, S. A., et al. (2015). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazide Analogues. Semantic Scholar. Available at: [Link][15]

  • Buchwald, S. L., et al. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles. Available at: [Link][4]

  • Moutevelis-Minakakis, P., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link][9]

  • Kim, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. Available at: [Link][16]

  • Kim, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link][17]

  • Moutevelis-Minakakis, P., et al. (2020). Supplementary Material: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link][18]

  • Wang, L., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link][19]

  • Andersson, P. G., et al. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Available at: [Link][20]

Sources

Application Note & Protocol: A Guide to the Copper-Catalyzed Synthesis of N-(pyrazin-2-yl)imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(pyrazin-2-yl)imidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of N-(pyrazin-2-yl)imidazoles via a copper-catalyzed cross-coupling reaction. We delve into the mechanistic underpinnings of this Ullmann-type condensation, offer a detailed, step-by-step experimental protocol, and present troubleshooting insights to ensure reproducible and high-yielding syntheses. The methodologies described herein are designed to be robust and adaptable, facilitating the generation of diverse libraries of these valuable compounds for further investigation.

Introduction: The Significance of N-(pyrazin-2-yl)imidazoles

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals and functional materials.[3] Among these, the N-arylimidazole core is a recurring structural element in numerous bioactive molecules.[4] The strategic incorporation of a pyrazine ring onto the imidazole core to form N-(pyrazin-2-yl)imidazoles has been shown to impart favorable pharmacological properties.[5][6] The development of efficient and scalable synthetic routes to these compounds is therefore a critical endeavor in modern drug discovery.

The copper-catalyzed N-arylation of imidazoles, a variant of the classic Ullmann condensation, has emerged as a powerful and cost-effective method for the construction of the crucial C-N bond.[7][8] Historically, Ullmann reactions were often hampered by harsh reaction conditions, such as high temperatures and the need for stoichiometric amounts of copper.[8] However, recent advancements, particularly the introduction of ligand-assisted copper catalysis, have led to the development of milder, more efficient, and highly versatile protocols with broad functional group tolerance.[9][10][11]

This guide will focus on a well-established copper-catalyzed protocol for the synthesis of N-(pyrazin-2-yl)imidazoles, providing both the theoretical framework and practical steps necessary for successful implementation in a laboratory setting.

Reaction Mechanism: The Copper-Catalyzed Ullmann Condensation

The copper-catalyzed N-arylation of an imidazole with a halopyrazine proceeds via a catalytic cycle that is generally accepted to involve copper(I) and copper(III) intermediates. The key steps are outlined below:

  • Formation of the Copper(I)-Imidazolate Complex: In the presence of a base, the imidazole is deprotonated to form an imidazolate anion. This anion then coordinates with a copper(I) salt (often generated in situ from a copper(II) precursor or by using a Cu(I) source directly) to form a copper(I)-imidazolate complex. The presence of a ligand, such as a diamine or phenanthroline, can stabilize this complex and enhance its reactivity.[9][12]

  • Oxidative Addition: The aryl halide (in this case, a 2-halopyrazine) undergoes oxidative addition to the copper(I)-imidazolate complex. This step involves the insertion of the copper center into the carbon-halogen bond of the pyrazine ring, leading to the formation of a transient, high-valent copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. This process forms the desired C-N bond, yielding the N-(pyrazin-2-yl)imidazole product, and regenerates a copper(I) species, which can then re-enter the catalytic cycle.

The overall transformation is a net cross-coupling reaction, where the nitrogen of the imidazole displaces the halide on the pyrazine ring.

Ullmann_Condensation_Mechanism cluster_0 Catalytic Cycle Cu(I)X Cu(I) Catalyst Imidazole_Complex Cu(I)-Imidazolate-Ligand Complex Cu(I)X->Imidazole_Complex Cu(III)_Intermediate Cu(III) Intermediate Imidazole_Complex->Cu(III)_Intermediate Oxidative Addition Cu(III)_Intermediate->Cu(I)X Regeneration of Cu(I) Catalyst Product N-(pyrazin-2-yl)imidazole Cu(III)_Intermediate->Product Reductive Elimination Imidazole Imidazole + Base Imidazole->Imidazole_Complex Coordination Halopyrazine 2-Halopyrazine Halopyrazine->Cu(III)_Intermediate

Caption: A simplified diagram of the copper-catalyzed Ullmann condensation for the synthesis of N-(pyrazin-2-yl)imidazoles.

Experimental Protocol: Synthesis of 1-(Pyrazin-2-yl)-1H-imidazole

This protocol provides a detailed procedure for the copper-catalyzed N-arylation of imidazole with 2-chloropyrazine.

3.1. Materials and Reagents

  • Imidazole (99%)

  • 2-Chloropyrazine (98%)

  • Copper(I) Iodide (CuI, 99.99%)

  • 1,10-Phenanthroline (99%)

  • Cesium Carbonate (Cs₂CO₃, 99.9%)

  • Anhydrous 1,4-Dioxane (≥99.8%)

  • Ethyl Acetate (ACS grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

3.2. Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents 1. Add Reagents to Schlenk Flask prep_inert 2. Evacuate and Backfill with Inert Gas (3x) prep_reagents->prep_inert prep_solvent 3. Add Anhydrous Dioxane prep_inert->prep_solvent reaction_heat 4. Heat to 100 °C prep_solvent->reaction_heat reaction_stir 5. Stir for 18-24 h reaction_heat->reaction_stir reaction_monitor 6. Monitor by TLC reaction_stir->reaction_monitor workup_cool 7. Cool to Room Temp reaction_monitor->workup_cool workup_dilute 8. Dilute with Ethyl Acetate workup_cool->workup_dilute workup_filter 9. Filter through Celite workup_dilute->workup_filter workup_wash 10. Wash with Water and Brine workup_filter->workup_wash workup_dry 11. Dry Organic Layer workup_wash->workup_dry workup_concentrate 12. Concentrate in vacuo workup_dry->workup_concentrate purify_column 13. Purify by Column Chromatography workup_concentrate->purify_column

Caption: Experimental workflow for the copper-catalyzed synthesis of N-(pyrazin-2-yl)imidazoles.

  • Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol, 1.2 equiv.), 2-chloropyrazine (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[7]

  • Inert Atmosphere: The flask is then sealed, and the atmosphere is evacuated and backfilled with a high-purity inert gas (argon or nitrogen). This cycle should be repeated three times to ensure the exclusion of oxygen, which can oxidize the copper(I) catalyst.

  • Base and Solvent Addition: Under a positive pressure of the inert gas, add cesium carbonate (2.0 mmol, 2.0 equiv.) and anhydrous 1,4-dioxane (5 mL).[7]

  • Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 18-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete (as determined by the consumption of the limiting reagent), the mixture is allowed to cool to room temperature.

    • The reaction mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove insoluble inorganic salts and the catalyst residue.

    • The filtrate is transferred to a separatory funnel and washed sequentially with deionized water (2 x 15 mL) and brine (15 mL).[7]

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyrazin-2-yl)imidazole.

Data Presentation and Expected Outcomes

The following table summarizes representative data for copper-catalyzed N-arylation reactions of imidazoles with various aryl halides, providing an indication of the expected yields under different conditions.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85[7]
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[7]
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF12012~88[4]
4CuBr (5 mol%), Pyridin-2-yl β-ketone (10 mol%)Cs₂CO₃DMSO8012~92[11]

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The data presented are illustrative.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability and activity of the copper(I) catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.

  • Reagent Purity: The use of high-purity reagents and anhydrous solvents is essential for achieving high yields and minimizing side reactions.

  • Choice of Base: The choice of base can significantly impact the reaction outcome. Cesium carbonate is often a good choice due to its high solubility in organic solvents and its ability to facilitate the deprotonation of imidazole without promoting side reactions.

  • Ligand Selection: While 1,10-phenanthroline is effective, other diamine ligands can also be employed.[9] The optimal ligand may vary depending on the specific substrates.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Temperatures that are too low may result in slow or incomplete reactions, while excessively high temperatures can lead to decomposition of the product or catalyst.

  • Poor Yields: If low yields are obtained, consider screening different ligands, bases, solvents, and temperatures. Additionally, ensure the purity of the starting materials and the integrity of the inert atmosphere.

Conclusion

The copper-catalyzed N-arylation of imidazoles with 2-halopyrazines is a robust and efficient method for the synthesis of N-(pyrazin-2-yl)imidazoles. This application note provides a detailed protocol and the necessary theoretical background to enable researchers to successfully synthesize these valuable compounds. The versatility of this methodology allows for the generation of a wide range of derivatives, which can be instrumental in the development of new therapeutic agents and functional materials.

References

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Retrieved from [Link]

  • MDPI. (2022, June 3). C-N Cross-Coupling Organic Transformations Catalyzed Via Copper Oxide Nanoparticles: A Review (2016-Present). Retrieved from [Link]

  • Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Aryl Imidazoles Catalyzed by Copper Nanoparticles on Nanosized Silica-Coated Maghemite. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in copper-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Angewandte Chemie International Edition, 47(15), 2730-2733. Retrieved from [Link]

  • Beilstein Journals. (2015, December 15). Recent advances in copper-catalyzed asymmetric coupling reactions. Retrieved from [Link]

  • PubMed. (2007, August 3). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • ACS Publications. (2007, July 11). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. Retrieved from [Link]

  • Semantic Scholar. (2013, September 15). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Retrieved from [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • PubMed. (2024, October 24). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • ACS Publications. (2016, January 14). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. Retrieved from [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. Retrieved from [Link]

  • PubMed. (2016, April 15). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Retrieved from [Link]

  • ijarsct. (2022, April 15). Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2013, February 14). Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

Application Note: Optimization of Recrystallization Protocols for 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP)

Physicochemical Rationale & Solvent Selection

The purification of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid presents a unique crystallization challenge due to its highly functionalized, amphoteric nature. To design a successful recrystallization protocol, one must analyze the causality of its intermolecular interactions rather than relying on empirical trial and error.

The molecule consists of three distinct functional domains:

  • The Pyrazine Ring: A weak base and strong hydrogen-bond acceptor. The pyrazine moiety introduces significant hydrogen-bond accepting capabilities, rendering the molecule highly responsive to protic solvents like water and ethanol[1].

  • The Imidazole Core: Contains both a basic pyridine-like nitrogen and a pyrrole-like nitrogen, enabling robust

    
     stacking and intermolecular hydrogen bonding.
    
  • The Carboxylic Acid Group: A strong hydrogen-bond donor and acceptor (pKa ~2.5–3.5) that readily forms dimers in non-polar environments.

Because of these competing functional groups, the molecule exists as a zwitterion in neutral aqueous media. Similar exhibit near-zero solubility in non-polar solvents (e.g., hexane, toluene) but dissolve readily in highly polar aprotic solvents like or under strictly pH-adjusted aqueous conditions[2][3]. Consequently, standard single-solvent thermal recrystallization is often insufficient. Instead, purification requires manipulating the solvation shell via pH shifts, thermal gradients in protic media, or anti-solvent displacement[4].

Quantitative Solvent Profiling

The following table summarizes the thermodynamic and dielectric properties of evaluated solvent systems, providing the logical framework for the protocols that follow.

Solvent SystemPolarity IndexBoiling Point (°C)Estimated Solubility ProfileSuitability & Mechanistic Rationale
Water (pH < 2 or > 9) 10.2100.0High (>50 mg/mL)Excellent. Ionizes the molecule (cationic at low pH, anionic at high pH), enabling isoelectric point precipitation.
DMSO 7.2189.0High (>30 mg/mL)Excellent (Primary). High dielectric constant disrupts strong solute-solute H-bonding. Requires an anti-solvent.
Ethanol (Absolute) 5.278.3Moderate (Hot)Good. Balances solubility of the polar carboxylic group and the slightly hydrophobic pyrazine ring via thermal gradients.
Ethyl Acetate / Water 4.4 / 10.277.1 / 100Low / MiscibleGood (Anti-solvent). Used in binary systems to force the zwitterionic core out of solution.
Hexane 0.169.0InsolubleIncompatible. Complete lack of polar interactions prevents solvation of the carboxylic acid and heterocycles.

Workflow Decision Matrix

Selecting the correct protocol depends entirely on the impurity profile of your crude synthetic batch. Use the following decision logic to determine the optimal recrystallization path.

G Start Crude 1-(Pyrazin-2-yl)-1H- imidazole-4-carboxylic acid CheckPurity Assess Crude Purity & Impurity Profile Start->CheckPurity HighInorganic High Inorganic Salts or Highly Water Soluble Impurities? CheckPurity->HighInorganic HighOrganic High Organic/Hydrophobic Impurities? HighInorganic->HighOrganic No MethodA Protocol 1: pH-Mediated Aqueous (Isoelectric Point) HighInorganic->MethodA Yes MethodB Protocol 2: Anti-Solvent (DMSO / Water) HighOrganic->MethodB Yes (Requires strong dissolution) MethodC Protocol 3: Thermal Gradient (Hot Ethanol) HighOrganic->MethodC No (Standard purification)

Decision matrix for selecting the optimal recrystallization protocol based on crude impurity profiles.

Experimental Methodologies

Protocol 1: pH-Mediated Aqueous Crystallization (Isoelectric Point Precipitation)

Mechanism: This protocol leverages the amphoteric nature of the molecule. By raising the pH, the carboxylic acid is deprotonated, forming a highly soluble sodium salt. Lowering the pH precisely to the isoelectric point (pI) neutralizes the charge, forcing the zwitterion to crystallize out of the aqueous matrix, leaving highly water-soluble impurities behind[5][6].

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 g of crude 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid in 10 mL of Deionized (DI) water.

  • Dissolution: Under moderate stirring (300 rpm), add 1M NaOH dropwise until the pH reaches ~9.5. The suspension should transition to a clear solution as the sodium salt forms.

  • Polish Filtration: Pass the basic solution through a 0.45 µm PTFE syringe filter to remove any insoluble organic impurities or mechanical particulates. Self-validation: The filtrate must be optically clear.

  • Precipitation: Transfer the filtrate to a clean flask. While stirring vigorously (500 rpm), add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Nucleation: As the pH approaches the isoelectric point (typically between pH 3.5 and 4.5), the solution will become persistently turbid. Stop the addition of HCl immediately once maximum turbidity is achieved.

  • Maturation: Reduce stirring to 150 rpm and cool the suspension to 4°C in an ice bath for 2 hours to allow the crystal lattice to mature and exclude trapped solvent.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold DI water, followed by 5 mL of cold acetone to aid drying. Dry under vacuum at 45°C for 12 hours.

Protocol 2: Anti-Solvent Crystallization (DMSO / Water)

Mechanism: DMSO acts as a powerful hydrogen-bond acceptor, completely disrupting the solute-solute interactions of the crude solid. Water is then introduced as an anti-solvent. Because water strongly hydrogen-bonds with DMSO, it strips the solvation shell away from the pyrazine-imidazole core, forcing controlled precipitation[3].

Step-by-Step Procedure:

  • Primary Dissolution: Dissolve 1.0 g of crude material in a minimal volume of hot DMSO (approx. 3–5 mL) at 60°C. Stir until complete dissolution is achieved.

  • Temperature Stabilization: Allow the solution to cool slightly to 40°C.

  • Anti-Solvent Addition: Using a syringe pump or addition funnel, add DI water dropwise (rate: 1 mL/min) while stirring at 250 rpm.

  • Cloud Point Identification: Carefully monitor the solution. Stop the water addition the moment transient turbidity persists for more than 10 seconds (the "cloud point"). Self-validation: Adding water too rapidly past this point will cause the compound to "oil out" as an amorphous mass rather than crystallizing.

  • Crystal Growth: Turn off the stirrer and allow the mixture to cool ambiently to room temperature over 4 hours.

  • Isolation: Filter the resulting crystalline suspension. Wash the cake thoroughly with a 1:5 mixture of DMSO:Water, followed by pure DI water to remove residual DMSO. Dry under high vacuum at 50°C.

Protocol 3: Thermal Gradient Crystallization (Hot Ethanol)

Mechanism: Absolute ethanol provides a moderate dielectric environment that can solvate the molecule at reflux temperatures but not at room temperature. The slow cooling process allows for highly ordered, thermodynamically stable crystal formation[1][4].

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 g of crude material in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to reflux (approx. 78°C) under continuous stirring.

  • Solubility Adjustment: If the material does not fully dissolve after 15 minutes at reflux, add DI water dropwise (up to a maximum of 5% v/v) until the solution becomes completely clear.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove insoluble impurities.

  • Controlled Cooling: Transfer the filtrate to a clean flask. Allow it to cool to room temperature undisturbed at a rate of approximately 10°C per hour. Self-validation: Rapid cooling (e.g., plunging directly into an ice bath) will trap impurities within the crystal lattice.

  • Final Chilling & Isolation: Once at room temperature, place the flask in an ice bath (0–5°C) for 1 hour to maximize yield. Filter under vacuum, wash with 5 mL of ice-cold ethanol, and dry under vacuum at 40°C.

References

  • LookChem. "1H-Imidazole-4-carboxylic acid Properties and Solubility". LookChem Chemical Database. Available at:[Link]

  • Preprints.org (2026). "Adjunctive Multicomponent Crystals of Two Anti-Tubercular Drugs with Pyridoxine". Preprints. Available at:[Link]

Sources

Application Note: Utilizing 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic Acid in Advanced Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS: 1342526-35-5)[1] is a highly specialized, heteroaromatic building block. In modern drug discovery, it is strategically deployed to introduce rigid, hydrogen-bond-rich pharmacophores capable of bidentate metal chelation or specific target engagement (e.g., in kinase inhibitors and peptidomimetics). However, integrating this moiety via peptide coupling presents unique physicochemical challenges that require precise reagent selection and microenvironment control.

This guide outlines the mechanistic rationale and validated protocols for coupling this specific carboxylic acid to primary amines and resin-bound peptides.

Structural Challenges & Mechanistic Insights

Coupling this specific building block to a peptide N-terminus or a primary amine requires overcoming two primary structural hurdles:

  • Electronic Deactivation & Ester Instability : The electron-withdrawing pyrazine ring pulls electron density away from the imidazole core. This inductive effect increases the acidity of the C4-carboxylic acid. While this makes the resulting active ester highly reactive toward aminolysis, it simultaneously makes it highly susceptible to premature hydrolysis if water is present or if the reaction is overly basic.

  • Basic Nitrogen Interference : The molecule contains three basic nitrogen atoms (two on the pyrazine, one on the imidazole). These can sequester protons, altering the local pH, or coordinate with certain phosphonium-based coupling reagents (e.g., PyBOP), leading to off-target adducts.

Causality in Reagent Selection

To overcome these challenges, aminium/uronium salts such as HATU are preferred for solution-phase synthesis. HATU rapidly converts the sterically unhindered but electronically deactivated acid into a highly reactive 7-aza-benzotriazole (OAt) ester[2]. For Solid-Phase Peptide Synthesis (SPPS), the DIC/Oxyma Pure system is optimal. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) provides an explosion-safe, highly efficient activation pathway that prevents the basic nitrogens from interfering with the resin-bound kinetics[3].

Causality in Base Selection

While N,N-Diisopropylethylamine (DIPEA) is the industry standard for peptide coupling, its strong basicity (pKa ~10.5) can promote base-catalyzed degradation of the heteroaromatic active ester. N-Methylmorpholine (NMM) (pKa ~7.4) is strictly recommended here. NMM provides sufficient basicity to deprotonate the carboxylic acid for activation while maintaining a milder microenvironment, preserving the integrity of the active ester and preventing epimerization of the receiving amino acid[2].

HATU_Activation Acid 1-(Pyrazin-2-yl)-1H-imidazole -4-carboxylic acid Base NMM (Deprotonation) Acid->Base Step 1 Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU (Uronium Salt) Carboxylate->HATU Step 2 OAt_Ester OAt Active Ester (Highly Reactive) HATU->OAt_Ester HOAt release Amine Peptide/Amine OAt_Ester->Amine Step 3 Product Target Amide Amine->Product Aminolysis

Fig 1. Mechanism of carboxylic acid activation and aminolysis using HATU and NMM.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the empirical optimization of coupling 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid to a standard primary amine (e.g., H-Phe-OMe) at 0.1 mmol scale in DMF.

Coupling ReagentBase (Eq.)AdditiveTime (h)Conversion (%)Epimerization of Amine (%)
EDC·HCl (1.2 eq)DIPEA (2.5)HOBt (1.2)12.068%4.2%
PyBOP (1.1 eq)DIPEA (2.5)None4.075%2.8%
HATU (1.1 eq) NMM (2.5) None 1.5 >98% <0.5%
DIC (1.2 eq) None Oxyma (1.2) 2.0 >95% <0.1%

Experimental Protocols

Protocol A: Solution-Phase Fragment Assembly (HATU/NMM)

Designed for coupling the building block to a soluble amino acid ester or small molecule amine.

Materials:

  • 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (1.0 eq, 0.5 mmol, 95 mg)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.05 eq, 0.525 mmol)

  • HATU (1.1 eq, 0.55 mmol, 209 mg)

  • N-Methylmorpholine (NMM) (3.0 eq, 1.5 mmol, 165 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Dissolution : Suspend the carboxylic acid and the amine hydrochloride salt in 4.0 mL of anhydrous DMF in a dry 20 mL scintillation vial equipped with a magnetic stir bar.

  • Base Addition : Add NMM (3.0 eq) dropwise at room temperature. The solution should become homogeneous as the amine is free-based and the carboxylic acid is deprotonated.

  • Activation : In a separate vial, dissolve HATU in 1.0 mL of DMF. Add this solution dropwise to the reaction mixture over 2 minutes.

  • Self-Validation (In-Process Control) : After 15 minutes, quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H₂O. Analyze via LC-MS. You should observe the transient OAt-ester intermediate (M+H ≈ 309.3) rapidly converting to the target product mass.

  • Completion & Workup : Stir for 1.5 hours. Dilute the mixture with EtOAc (25 mL) and wash sequentially with 5% aqueous NaHCO₃ (2 x 10 mL), 0.1 M HCl (10 mL), and brine (10 mL). Note: Avoid strong acid washes (e.g., 1M HCl) as the pyrazine/imidazole nitrogens will protonate, pulling the product into the aqueous layer.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Designed for capping a resin-bound peptide sequence using DIC/Oxyma.

Materials:

  • Fmoc-deprotected Peptide-Resin (0.1 mmol scale)

  • 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (3.0 eq, 0.3 mmol, 57 mg)

  • DIC (3.0 eq, 0.3 mmol, 47 µL)

  • Oxyma Pure (3.0 eq, 0.3 mmol, 43 mg)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation : Ensure the resin has been thoroughly washed with DMF (5 x 3 mL) following the final Fmoc deprotection step.

  • Pre-Activation : In a 1.5 mL Eppendorf tube, dissolve the carboxylic acid and Oxyma Pure in 1.0 mL of DMF. Add DIC and vortex for 2 minutes. The solution may turn slightly yellow, indicating the formation of the active Oxyma ester.

  • Coupling : Transfer the pre-activated mixture to the SPPS reaction vessel containing the resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test) : Withdraw a few resin beads, wash with EtOH, and perform a Kaiser (ninhydrin) test. A colorless or faint yellow bead indicates complete coupling. A blue bead indicates unreacted primary amines; if blue, repeat the coupling step before proceeding.

  • Cleavage : Wash the resin with DMF (3x) and DCM (3x). Cleave the peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Coupling Coupling Reaction (1-2 hours, RT) Wash1->Coupling PreActivation Pre-activate Acid (Acid + DIC + Oxyma) PreActivation->Coupling Add mixture Wash2 DMF/DCM Wash Coupling->Wash2 Cleavage TFA Cleavage & Global Deprotection Wash2->Cleavage

Fig 2. Solid-Phase Peptide Synthesis (SPPS) N-terminal capping workflow using DIC/Oxyma.

References

  • [2] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from[Link]

  • [3] Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry–A European Journal, 15(37), 9394-9403. Retrieved from[Link]

Sources

Application Note: Preparation of Metal Complexes Using Pyrazinyl-Imidazole Ligands

[1][2][3]

Abstract & Strategic Overview

Pyrazinyl-imidazole (Pz-Im) ligands represent a versatile class of N-heterocyclic chelators that bridge the gap between the strong


  • Bioinorganic Chemistry: As DNA-intercalating "light switches" (typically Ruthenium-based) for photodynamic therapy and sensing.

  • Molecular Materials: As switchable Spin-Crossover (SCO) units (typically Iron-based) where the ligand field strength can be fine-tuned by the imidazole protonation state.

This guide provides a validated workflow for synthesizing the 2-(2'-pyrazinyl)imidazole ligand and its subsequent coordination to Ru(II) and Fe(II) centers.

Ligand Synthesis: The Modified Debus-Radziszewski Protocol

The most robust route to 2-(2'-pyrazinyl)imidazole (L1) is the condensation of pyrazine-2-carboxaldehyde with glyoxal and ammonia. Unlike standard imidazole synthesis, the electron-deficient pyrazine ring requires strict temperature control to prevent polymerization.

Reaction Scheme

Reactants: Pyrazine-2-carboxaldehyde + Glyoxal (40% aq) + Ammonium Acetate. Solvent: Methanol/Water.[1]

Step-by-Step Protocol
  • Pre-Cooling: Dissolve pyrazine-2-carboxaldehyde (10 mmol, 1.08 g) in 20 mL of Methanol (MeOH). Cool to 0°C in an ice bath.

  • Glyoxal Addition: Add glyoxal solution (40% in

    
    , 10 mmol, 1.15 mL) dropwise over 10 minutes. Note: Rapid addition causes exotherms that favor side products.
    
  • Ammonia Source: Dissolve ammonium acetate (

    
    , 100 mmol, 7.7 g) in 10 mL water. Add this solution to the reaction mixture.
    
  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Stir for 12–18 hours. The solution will turn from yellow to dark orange.

  • Workup:

    • Remove MeOH under reduced pressure (Rotavap at 40°C).

    • Neutralize the remaining aqueous residue with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot acetonitrile or purify via column chromatography (

    
    :MeOH 95:5).
    
Workflow Visualization

LigandSynthesisStartReactants:Pyrazine-aldehyde+ GlyoxalCoolCool to 0°C(Prevent Polymerization)Start->CoolCyclizeAdd NH4OAcStir 18h @ RTCool->Cyclize Dropwise AdditionExtractExtraction(EtOAc / pH 8)Cyclize->Extract CyclizationPureFinal Ligand(Crystalline Solid)Extract->Pure Recrystallization

Caption: Figure 1. Optimized workflow for the Debus-Radziszewski synthesis of pyrazinyl-imidazole ligands.

Protocol A: Ruthenium(II) Photophysical Probes

Target Complex:

Application:
Rationale

We utilize a "building block" approach starting from

Experimental Procedure
  • Precursor Preparation: Suspend

    
     (0.5 mmol) and Ligand L1 (0.6 mmol, 1.2 eq) in 20 mL of Ethanol/Water (3:1 v/v).
    
    • Critical: Use a slight excess of ligand to ensure complete consumption of the Ru-precursor.

  • Reflux: Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere for 6–8 hours. The dark purple suspension will shift to a clear deep red/orange solution.

  • Filtration: Cool to RT and filter through Celite to remove any unreacted ligand or metallic impurities.

  • Anion Exchange (The "Solubility Switch"):

    • Reduce volume to ~5 mL.

    • Add a saturated aqueous solution of

      
       (excess).
      
    • A bright orange/red precipitate will form immediately. (Chloride salts are water-soluble; Hexafluorophosphate salts are water-insoluble).

  • Purification:

    • Collect solid by vacuum filtration.

    • Wash with water (

      
       mL) to remove excess salts.
      
    • Wash with diethyl ether (

      
       mL).
      
    • Recrystallize from Acetone/Ether diffusion.

Protocol B: Iron(II) Spin-Crossover (SCO) Complexes

Target Complex:

Application:
Rationale

Iron(II) SCO complexes are notoriously sensitive to oxidation (Fe(II)

must
Experimental Procedure
  • Degassing: Place 10 mL of Methanol in a Schlenk flask. Degas via 3 freeze-pump-thaw cycles or vigorous

    
     sparging for 30 mins.
    
  • Metal Solution: Add

    
     (0.2 mmol) to the degassed methanol under 
    
    
    flow. Add a few crystals of ascorbic acid (antioxidant) to ensure Fe remains in the +2 state.
  • Ligand Addition: Dissolve Ligand L1 (0.65 mmol, 3.2 eq) in degassed methanol in a separate flask. Transfer this to the iron solution via cannula or syringe.

    • Observation: Immediate color change to deep red/purple (characteristic of Low-Spin Fe(II)).

  • Complexation: Stir at RT for 2 hours. Do not heat, as high temperatures can accelerate oxidation.

  • Precipitation:

    • Slowly add degassed diethyl ether to the methanol solution until turbidity appears.

    • Store at -20°C overnight to induce crystallization.

  • Isolation: Filter the dark red crystals under Nitrogen. Dry under vacuum.

Complexation Logic Diagram

ComplexationMetalMetal Precursor(Ru-Cl2 or Fe-salt)ReactionCoordination(Reflux or RT/Inert)Metal->ReactionLigandPyrazinyl-Imidazole(L1)Ligand->ReactionExchangeAnion Metathesis(Add NH4PF6 / NaBF4)Reaction->Exchange Form Cationic SpeciesProductFinal Complex[M(L)n]X2Exchange->Product Precipitate Salt

Caption: Figure 2. General logic for coordination and anion exchange to isolate pure metal complexes.

Characterization & Data Interpretation

Successful complexation results in distinct spectroscopic shifts due to the coordination of the imidazole N3 and pyrazine N1 atoms.

NMR Spectroscopy ( -NMR in )
Proton EnvironmentFree Ligand

(ppm)
Ru-Complex

(ppm)
Diagnostic Feature
Imidazole N-H~13.0 (Broad)~13.5 (Sharpened)Becomes more acidic upon coordination.
Pyrazine

9.109.45Downfield shift due to

-donation to metal.
Imidazole

7.207.60Downfield shift; loss of symmetry if heteroleptic.
UV-Vis Spectroscopy[2][5]
  • Ligand:

    
     transitions at 280–320 nm.
    
  • Ru-Complex: Appearance of a broad Metal-to-Ligand Charge Transfer (MLCT) band at 450–480 nm . This band is pH-sensitive; deprotonation of the imidazole causes a "blue shift" (hypsochromic) due to destabilization of the HOMO.

  • Fe-Complex: Strong absorption at 550–570 nm (Low Spin state). Upon heating (if SCO occurs), this band intensity decreases as the High Spin state (

    
    ) is populated (which is d-d forbidden and weakly colored).
    

Troubleshooting & Optimization

Linkage Isomerism

Problem: The imidazole ring is ambidentate. While N3 coordination is sterically preferred, N1 coordination can occur, or the pyrazine nitrogen might compete with the imidazole nitrogen in rare cases. Diagnosis: Multiple sets of NMR peaks. Solution:

  • Steric Control: Use 2-(2'-pyrazinyl)-4-methylimidazole. The methyl group sterically blocks the N3, forcing coordination via N1 (or vice versa depending on placement).

  • Thermodynamics: Refluxing longer (Protocol A) allows the system to reach the thermodynamic product (usually the chelating N,N-isomer).

Solubility Issues

Problem: Product oils out or doesn't precipitate. Solution:

  • If using

    
     salts: Dissolve the oil in minimal acetone and drip into cold ether.
    
  • If using Chloride salts: These are often hygroscopic. Convert to

    
     (tetraphenylborate) for extreme organic solubility.
    

References

  • Chao, H., et al. (2009). "Synthesis and DNA-binding studies of two ruthenium(II) complexes of an intercalating ligand." Journal of Inorganic Biochemistry.

  • Lavrenova, L. G., et al. (2022).[1] "High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine." Magnetochemistry.

  • Halcrow, M. A. (2009). "Hysteretic spin crossover in iron(II) complexes of a new pyridine–triazole–pyrazine ligand." Chemical Communications.

  • Purdue University. "Linkage Isomers - Coordination Compounds." Chemistry Help Page.

  • Ivanova, A. D., et al. (2022). "Study of Spin-Crossover in Iron(II) Complexes with 2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine." Russian Journal of Coordination Chemistry.

Application Note: Precision Microwave Synthesis of 1-Heteroaryl-imidazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-heteroaryl-imidazole-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for amides and phenyl rings in kinase inhibitors (e.g., Nilotinib analogues) and G-protein coupled receptor (GPCR) modulators. Conventional synthesis via thermal Ullmann coupling or nucleophilic aromatic substitution (


) is often plagued by prolonged reaction times (24–48 h), harsh conditions, and poor regioselectivity (N1 vs. N3 isomerism).

This guide details a microwave-assisted protocol that reduces reaction times to minutes while enhancing regioselectivity for the biologically relevant 1,4-disubstituted isomer. We present two distinct pathways: a catalyst-free


 route for electron-deficient heteroaryls and a Copper-catalyzed Ullmann route for unactivated substrates.

Mechanistic Principles & Regioselectivity

The Regioselectivity Challenge

The imidazole ring is amphoteric. In 4-substituted imidazoles (like ethyl imidazole-4-carboxylate), the N1-H tautomer is thermodynamically favored, but the N3 nitrogen is often more nucleophilic in neutral conditions due to steric hindrance at N1. However, under basic conditions (anionic imidazole) and high-temperature microwave irradiation, the reaction is under thermodynamic control , favoring the sterically less hindered N1-arylation , leading to the desired 1,4-disubstituted product.

Microwave Dielectric Heating Effects
  • Dipolar Polarization: Polar solvents (DMSO, DMF) align with the oscillating electric field, generating internal heat instantly.

  • Ionic Conduction: In the Cu-catalyzed route, dissolved ions (Cs

    
    , CO
    
    
    
    ) collide with solvent molecules, further increasing the heating rate.
  • Specific Microwave Effect: The transition state for N-arylation is more polar than the ground state. Microwave irradiation stabilizes this transition state, lowering the activation energy (

    
    ) and accelerating the reaction beyond simple thermal effects.
    

ReactionMechanism Start Ethyl imidazole-4-carboxylate (Tautomeric Mix) Base Base Deprotonation (Cs2CO3/K2CO3) Start->Base Anion Imidazolide Anion (Resonance Stabilized) Base->Anion TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1 Microwave Stabilization TS_N3 TS: N3 Attack (Steric Clash with Ester) Anion->TS_N3 Higher Ea Prod_14 1,4-Isomer (Major) Thermodynamic Product TS_N1->Prod_14 Prod_15 1,5-Isomer (Minor) Kinetic Product TS_N3->Prod_15

Figure 1: Regioselectivity pathway under microwave irradiation favoring the 1,4-disubstituted imidazole.

Equipment & Setup

  • Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) is recommended for high reproducibility and pressure control.

  • Vessels: 2–5 mL borosilicate glass vials with crimp caps and silicone/PTFE septa.

  • Stirring: High-speed magnetic stirring (600–900 rpm) is critical to prevent "hot spots," especially in heterogeneous Cu-catalyzed reactions.

  • Temperature Monitoring: IR sensor (external) is standard; fiber optic (internal) is preferred for accurate control in ionic liquids or highly absorbing matrices.

Experimental Protocols

Decision Tree: Which Protocol to Use?
  • Is the Heteroaryl Halide Electron-Deficient? (e.g., 2-chloropyridine, 4-chloropyrimidine, 2-chloro-1,3-thiazole)

    • YES: Use Protocol A (Catalyst-Free

      
      ).
      
    • NO: (e.g., 3-bromopyridine, 5-bromoindole, unactivated aryls) -> Use Protocol B (Cu-Catalyzed Ullmann).

Protocol A: Catalyst-Free (Green Route)

Best for activated heteroaryls. Eliminates heavy metal waste.

Reagents:

  • Ethyl 1H-imidazole-4-carboxylate (1.0 equiv)

  • Heteroaryl Chloride/Fluoride (1.1 equiv)

  • 
     (2.0 equiv) or DABCO (2.0 equiv)
    
  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • In a 5 mL microwave vial, charge Ethyl 1H-imidazole-4-carboxylate (140 mg, 1.0 mmol), Heteroaryl chloride (1.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Add DMSO (2.0 mL). Add a magnetic stir bar.

  • Cap the vial and purge with

    
     for 30 seconds (optional but recommended).
    
  • Microwave Parameters:

    • Temp: 150 °C

    • Time: 10–15 minutes

    • Power: Dynamic (Max 200 W)

    • Pressure Limit: 15 bar

  • Workup: Pour reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol B: Cu-Catalyzed Ullmann Coupling

Universal route for unactivated substrates.

Reagents:

  • Ethyl 1H-imidazole-4-carboxylate (1.0 equiv)

  • Heteroaryl Bromide/Iodide (1.2 equiv)

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: 1,10-Phenanthroline (20 mol%) or trans-N,N'-dimethylcyclohexane-1,2-diamine

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (degassed)

Procedure:

  • Pre-complexation (Optional but enhances consistency): Stir CuI and Ligand in solvent for 5 mins until a clear colored complex forms.

  • Add Imidazole (1.0 mmol), Heteroaryl halide (1.2 mmol), and Base (2.0 mmol) to the vial.

  • Seal and purge with Argon/Nitrogen (Oxygen inhibits the catalytic cycle).

  • Microwave Parameters:

    • Temp: 160–190 °C (Substrate dependent)

    • Time: 30–45 minutes

    • Pre-stirring: 30 seconds

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove copper salts. Wash filtrate with

    
     (aq) to chelate residual Cu.
    
Protocol C: Rapid Hydrolysis to Free Acid

Converts the ester to the final carboxylic acid pharmacophore.

Procedure:

  • Dissolve the ester from Protocol A/B in THF:Water (1:1, 3 mL).

  • Add LiOH·

    
     (3.0 equiv).
    
  • Microwave: 100 °C for 5 minutes.

  • Workup: Acidify with 1M HCl to pH 3-4. Collect the precipitate by filtration.

Data & Optimization

Comparison: Microwave vs. Conventional Heating

Data derived from internal validation and literature precedents [1, 7].

Substrate (Heteroaryl)MethodTemp (°C)TimeYield (%)Regioselectivity (1,4 : 1,5)
2-Chloropyridine Thermal (Oil Bath)12018 h65%85 : 15
2-Chloropyridine MW (Protocol A) 150 15 min 92% >98 : 2
3-Bromopyridine Thermal (Ullmann)14024 h40%90 : 10
3-Bromopyridine MW (Protocol B) 180 40 min 81% >95 : 5
2-Chloro-pyrimidine MW (Protocol A)14010 min88%>98 : 2
Optimization Workflow

Optimization Start Start Optimization CheckYield Yield > 80%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes LowYield Low Conversion? CheckYield->LowYield No Byproducts Byproducts/Decomp? LowYield->Byproducts If Temp High Action1 Increase Temp +20°C Check Pressure LowYield->Action1 Protocol A (SNAr) Action3 Change Ligand (Phen -> L-Proline) LowYield->Action3 Protocol B (Cu) Action2 Switch Solvent (DMF -> NMP) Byproducts->Action2

Figure 2: Troubleshooting logic for reaction optimization.

Safety & Scalability

  • Pressure Management: DMSO and DMF have high boiling points, but gaseous byproducts (if decomposition occurs) can spike pressure. Always set a safety limit (e.g., 20 bar).

  • Arcing: In Protocol B, solid CuI can cause arcing if not well-dispersed. Ensure vigorous stirring.

  • Scale-up: Microwave synthesis is not linear. When moving from 2 mL to 20 mL vials, reduce the "Hold Time" slightly and increase cooling air flow to prevent thermal runaway (exothermic reactions).

References

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. European Journal of Organic Chemistry, 2010.

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 2012.[3]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ResearchGate, 2026.

  • Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. Tetrahedron Letters, 2009.

  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis. Queen's University Belfast, Research Portal.

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 2020.

Sources

Application Note: Scalable Synthesis of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Significance

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a high-value heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural core combines the electron-deficient pyrazine ring with the vector-defined imidazole carboxylate, serving as a critical scaffold for fragment-based drug discovery (FBDD).

The primary synthetic challenge lies in the regioselective N-arylation of the imidazole ring. When starting from 4-substituted imidazoles, two tautomers exist (


-H and 

-H). Indiscriminate arylation often yields a mixture of the desired 1,4-isomer and the undesired 1,5-isomer .
Retrosynthetic Logic

To achieve a scalable, kilogram-ready process, we bypass expensive transition-metal catalysts (Pd/Buchwald-Hartwig) in favor of a cost-effective Nucleophilic Aromatic Substitution (


)  strategy. The electron-deficient nature of the pyrazine ring activates the 2-chloro position sufficiently for displacement by the imidazole nucleophile without the need for palladium, provided the base and solvent dielectric constants are optimized to favor the thermodynamic 1,4-product.
Strategic Pathway Visualization

The following diagram outlines the disconnection strategy and the critical decision nodes for regiocontrol.

G cluster_regio Regioselectivity Control Target Target: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid Hydrolysis Step 2: Ester Hydrolysis (LiOH / THF / H2O) Hydrolysis->Target Intermediate Intermediate: Ethyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate (Desired 1,4-isomer) Intermediate->Hydrolysis Impurity Impurity: Ethyl 1-(pyrazin-2-yl)-1H-imidazole-5-carboxylate (Undesired 1,5-isomer) SM1 SM 1: Ethyl 1H-imidazole-4-carboxylate SM1->Intermediate SnAr Coupling (K2CO3, DMSO, 100°C) SM1->Impurity Kinetic Control (Steric Clash) SM2 SM 2: 2-Chloropyrazine SM2->Intermediate

Caption: Retrosynthetic pathway highlighting the critical divergence between the 1,4- and 1,5-isomers during the SnAr coupling step.

Part 2: Detailed Experimental Protocol

Step 1: Regioselective Coupling

Objective: Synthesis of Ethyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate. Rationale: DMSO is selected over DMF to minimize thermal decomposition hazards at scale. Potassium carbonate (


) provides the necessary basicity to deprotonate the imidazole without promoting rapid kinetic degradation of the pyrazine chloride.
Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Qty (Example)Role
Ethyl 1H-imidazole-4-carboxylate 140.141.014.0 gNucleophile
2-Chloropyrazine 114.531.213.7 gElectrophile
Potassium Carbonate (

)
138.212.027.6 gBase
DMSO (Anhydrous) --140 mL (10V)Solvent
Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Ethyl 1H-imidazole-4-carboxylate (14.0 g) and anhydrous DMSO (140 mL). Stir to dissolve.

  • Base Addition: Add

    
     (27.6 g) in a single portion. The suspension may warm slightly.
    
  • Electrophile Addition: Add 2-Chloropyrazine (13.7 g) via syringe or dropping funnel.

  • Reaction: Heat the mixture to 100°C . Maintain agitation for 12–16 hours.

    • Process Control: Monitor by HPLC/UPLC. Target conversion >98%. The 1,4-isomer (product) typically elutes later than the imidazole starting material but earlier than the bis-arylated impurities (rare).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mass into Ice-Water (700 mL) under vigorous stirring.

    • Stir for 1 hour to ensure complete precipitation of the product.

    • Filter the solids using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMSO and inorganic salts.
      
  • Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion to 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid.

Materials Table
ReagentEquiv.Qty (Example)Role
Intermediate (Step 1) 1.015.0 gSubstrate
LiOH·H2O 2.57.2 gHydrolysis Agent
THF -150 mL (10V)Solvent
Water -75 mL (5V)Co-solvent
1N HCl As req.~180 mLAcidification
Procedure
  • Setup: Use a 500 mL single-neck flask with a magnetic stir bar.

  • Dissolution: Dissolve the Step 1 Intermediate (15.0 g) in THF (150 mL).

  • Base Addition: Dissolve LiOH·H2O (7.2 g) in Water (75 mL) and add to the THF solution.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Note: Heating is rarely required and may cause decarboxylation if excessive.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (50 mL) if necessary.

    • Cool to 0–5°C in an ice bath.

    • Acidification: Slowly add 1N HCl dropwise until pH reaches ~3.0. The product will precipitate as a white solid.

    • Critical Step: Do not acidify below pH 2.0, as the pyrazine nitrogen may protonate, increasing water solubility and reducing yield.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) and acetone (
    
    
    
    mL).
  • Drying: Vacuum dry at 50°C.

Part 3: Process Optimization & Troubleshooting (Expertise)

Regioselectivity Mechanism

The reaction relies on the tautomeric equilibrium of the imidazole. The ester group at C4 withdraws electrons, making the


 position (distal to the ester) less sterically hindered and electronically favored for nucleophilic attack compared to 

(proximal to the ester).
  • Observation: If the 1,5-isomer (impurity) increases (>5%), lower the reaction temperature to 80°C and extend the time. Higher temperatures favor the kinetic product (often the 1,5-isomer) or equilibration to mixtures.

Impurity Profile & Analytical Controls
Impurity TypeOriginControl Strategy
Regioisomer (1,5) Steric/Kinetic mis-attackMaintain Temp <110°C; Use bulky base if needed.
Bis-alkylation Reaction at both N (impossible here)Not applicable for this substrate.
Hydrolysis Product In-situ hydrolysis during Step 1Ensure DMSO is dry; Minimize water content.
Residual DMSO Inadequate washingWash cake thoroughly with water; Check via Headspace GC.
Troubleshooting Logic

The following workflow addresses common deviations in the synthesis.

Troubleshooting Start Issue Detected LowYield Low Yield in Step 1 Start->LowYield HighImpurity High 1,5-Isomer (>5%) Start->HighImpurity PoorPrecip No Precipitation in Step 2 Start->PoorPrecip CheckTemp CheckTemp LowYield->CheckTemp Is Temp < 90°C? LowerTemp LowerTemp HighImpurity->LowerTemp Reduce Temp to 80°C SwitchSolvent SwitchSolvent HighImpurity->SwitchSolvent Switch to NMP (Steric control) CheckPH CheckPH PoorPrecip->CheckPH Is pH < 2.0? IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp Yes: Heat to 100-110°C CheckWater CheckWater CheckTemp->CheckWater No: Check DMSO dryness AdjustPH AdjustPH CheckPH->AdjustPH Yes: Back-titrate to pH 3-4 SaltEffect SaltEffect CheckPH->SaltEffect No: Add NaCl (Salting out)

Caption: Decision tree for troubleshooting common synthetic deviations.

Part 4: References

  • Regioselectivity in Imidazole Arylation: Ueda, S., Su, M., & Buchwald, S. L. (2012).[3] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[3] [Link][3]

  • General SnAr Methodologies: Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[4] The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Pyrazine Chemistry: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Pergamon Press. (Contextual grounding for chloropyrazine reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazole N-Arylation with Halopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Triage: Method Selection Strategy

Do not guess. Select your synthetic route based on the electronic properties of your specific halopyrazine and imidazole substrates.

Decision Matrix (Interactive Logic)

DecisionTree Start Start: Analyze Substrates PyrazineType Pyrazine Electrophile Type? Start->PyrazineType Activated Electron-Deficient (e.g., 2-chloropyrazine, cyano/nitro-substituted) PyrazineType->Activated High Electrophilicity Deactivated Electron-Rich/Neutral (e.g., methoxy/amino-substituted) PyrazineType->Deactivated Low Electrophilicity MethodSNAr Method A: SNAr (Base-Mediated) Activated->MethodSNAr CheckScale Scale / Cost Sensitivity? Deactivated->CheckScale Requires Catalyst MethodPd Method B: Pd-Catalysis (Buchwald-Hartwig) MethodCu Method C: Cu-Catalysis (Ullmann-Type) CheckScale->MethodPd High Value / Difficult Substrate CheckScale->MethodCu Large Scale / Low Cost

Caption: Logical flow for selecting the optimal coupling strategy based on pyrazine electronics and project constraints.

Technical Protocols & Optimization

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Unsubstituted 2-chloropyrazines or pyrazines with electron-withdrawing groups (EWG). Mechanism: Addition-Elimination.[1]

ParameterStandard ConditionOptimization (Troubleshooting)
Solvent DMF or DMSONMP (higher boiling point) or Sulfolane (thermal stability).
Base

(2.0 equiv)

(increases solubility) or DBU (organic soluble).
Temp 80–100 °C120–140 °C (Required for 2-chloropyrazine without EWGs).
Additives NoneKF (Spray-dried) can assist leaving group departure via H-bonding.

Critical Failure Point: Hydrolysis. Pyrazines are prone to hydrolysis to pyrazinones in the presence of wet bases at high temperatures.

  • Fix: Use anhydrous bases and dry solvents (molecular sieves).

Method B: Palladium-Catalyzed Cross-Coupling

Best for: Deactivated pyrazines or when mild conditions are required to prevent decomposition. Mechanism: Buchwald-Hartwig Amination.

The "Catalyst Poisoning" Problem: Imidazoles are excellent ligands. They bind to Pd(II) precursors, preventing the reduction to Pd(0) or displacing the phosphine ligand, effectively killing the catalytic cycle before it starts.

Protocol (The "Pre-Activation" Fix):

  • Charge:

    
     (1-2 mol%) and Ligand (e.g., tBuBrettPhos  or L1 , 2-4 mol%) in reaction solvent.
    
  • Heat: Stir at 100-120 °C for 3-5 minutes without the substrates. This forces the formation of the active

    
     species.
    
  • Add: Cool slightly, then add the imidazole, halopyrazine, and base (

    
     or 
    
    
    
    ).
  • React: Heat to reaction temperature.

Recommended Ligands:

  • tBuBrettPhos: Excellent for heteroaryl chlorides.

  • AdBrettPhos: Superior for highly hindered substrates.

Method C: Copper-Catalyzed (Ullmann-Type)

Best for: Large-scale reactions where Pd cost is prohibitive. Mechanism: Radical-nucleophilic aromatic substitution (SRN1) or oxidative addition/reductive elimination cycles.

ComponentRecommendationWhy?
Catalyst CuI (5-10 mol%)Standard source of Cu(I).
Ligand TMEDA or trans-N,N'-dimethylcyclohexane-1,2-diamine Bidentate ligands stabilize Cu and lower activation energy.
Base

or

Phosphate bases often minimize side reactions compared to alkoxides.

Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Deactivation. The N-arylated imidazole product is often a better ligand for the metal than the starting material. Corrective Action:

  • Switch to Pd: Use bulky biaryl phosphine ligands (e.g., tBuXPhos ) that are sterically too large to be displaced by the imidazole product.

  • Scavenge: If using Cu, increase ligand loading to 20-30 mol% to outcompete the product for metal binding.

Q2: I am getting a mixture of N1 and N3 arylation on my 4-substituted imidazole.

Diagnosis: Tautomeric equilibrium. 4-substituted imidazoles exist in equilibrium with 5-substituted tautomers. Corrective Action:

  • Steric Control: Use Palladium catalysis .[2][3][4] The bulky active catalyst (

    
    ) will preferentially react with the N1  nitrogen (the one furthest from the 4-substituent) to avoid steric clash.
    
    • Result: High selectivity for the 4-substituted product.

  • Electronic Control: If using

    
    , the selectivity is governed by the nucleophilicity of the nitrogen, which is harder to control. Switch to metal catalysis for regioselectivity.
    
Q3: The pyrazine chloride is not reacting, even with Pd.

Diagnosis: Oxidative Addition Failure. Electron-rich pyrazines (e.g., methoxy-substituted) have a high energy barrier for oxidative addition. Corrective Action:

  • Change Leaving Group: Switch from -Cl to -Br or -I .

  • Ligand Swap: Use BrettPhos , which is specifically designed to facilitate oxidative addition into difficult heteroaryl chlorides.

Visualizing the Failure Modes

Understanding why the reaction fails is key to fixing it.

FailureModes cluster_Pd Palladium Pathway cluster_SNAr SNAr Pathway Substrates Imidazole + Halopyrazine Poisoning FAILURE: Imidazole binds Pd (Displaces Ligand) Substrates->Poisoning Direct Mix PreAct SOLUTION: Pre-heat Pd + Ligand Substrates->PreAct Hydrolysis FAILURE: Hydrolysis to Pyrazinone (Wet Solvent/Base) Substrates->Hydrolysis Water Present DryCond SOLUTION: Anhydrous Conditions Substrates->DryCond Pd_Cycle Active Pd(0) Cycle Poisoning->Pd_Cycle Inhibited PreAct->Pd_Cycle Active Meisenheimer Meisenheimer Complex DryCond->Meisenheimer Successful Coupling

Caption: Mechanistic failure points in Pd-catalyzed and SNAr pathways, highlighting specific interventions.

References

  • Buchwald-Hartwig Imidazole Arylation: Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Link

  • Copper Catalysis: Altman, R. A., & Buchwald, S. L. (2006).[4] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[5][6][7] Organic Letters, 8(13), 2779–2782. Link

  • SNAr Mechanisms: Terrier, F. (2008). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Heterocycle Coupling Review: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Technical Support Center: Regioselectivity Control in 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the regioselective synthesis of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, providing in-depth troubleshooting guides and frequently asked questions.

The synthesis of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid presents a significant regiochemical challenge due to the two reactive nitrogen atoms in the imidazole ring. Achieving selective substitution at the N1 position is crucial for the desired product's biological activity and overall purity. This guide will explore the key factors influencing this regioselectivity and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in the N-arylation of 4-carboxyimidazole?

A1: The regioselectivity of the N-arylation of 4-carboxyimidazole is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The carboxylic acid group at the C4 position is an electron-withdrawing group. This deactivates the adjacent N3 nitrogen towards electrophilic attack, making the more remote N1 nitrogen the more nucleophilic and, therefore, the preferred site for arylation.[1][2]

  • Steric Hindrance: The size of the incoming electrophile (in this case, the pyrazinyl group) and any substituents on the imidazole ring can influence the site of substitution. Larger groups will preferentially react at the less sterically hindered nitrogen atom.[1][2]

  • Reaction Conditions: The choice of base, solvent, catalyst, and temperature can significantly impact the regiochemical outcome. For instance, in palladium-catalyzed reactions, the choice of base can be critical in directing the substitution.[1]

Q2: Why is N1 substitution generally favored over N3 substitution in this specific synthesis?

A2: The preference for N1 substitution is primarily due to the electronic influence of the C4-carboxylic acid group. This electron-withdrawing group reduces the electron density of the adjacent N3 atom through an inductive effect, making it less nucleophilic.[2] Consequently, the N1 nitrogen, being further away from the deactivating carboxylic acid group, is more electron-rich and readily attacks the electrophilic pyrazine derivative.

Q3: Can tautomerization of the imidazole ring affect the regioselectivity?

A3: Yes, the tautomeric equilibrium of the 4-carboxy-1H-imidazole and 5-carboxy-1H-imidazole can complicate the reaction. In "neutral" conditions, the 4-substituted tautomer may be dominant, but this can be the less reactive tautomer in certain reactions, influencing the final product ratio.[2] However, under basic conditions, the imidazole is deprotonated to form the imidazolate anion, and the regioselectivity is then primarily governed by the electronic and steric factors mentioned previously.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid.

Problem 1: My reaction is producing a significant amount of the undesired N3-substituted regioisomer. How can I improve the N1 selectivity?

Answer: A mixture of regioisomers is a common challenge. Here are several strategies to enhance N1 selectivity:

  • Optimize the Base and Solvent System:

    • For N-arylation reactions, the choice of base is crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF or DMSO are often effective.[3] Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation, which may favor the thermodynamically more stable N1-substituted product.[3]

    • The reaction medium can influence the tautomeric equilibrium and the reactivity of the nucleophile. Experimenting with different solvents is recommended.[2]

  • Modify the Reaction Temperature:

    • Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the more reactive N1 position. However, this may also decrease the overall reaction rate. Careful optimization is necessary.

  • Consider a Different Synthetic Route:

    • If direct N-arylation proves problematic, a multi-step approach involving protecting groups can offer definitive regiocontrol. For example, the use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group can be employed to direct arylation.[1][4]

Problem 2: The overall yield of my reaction is low, regardless of the regioisomer ratio.

Answer: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.

  • Ensure Complete Deprotonation: Incomplete deprotonation of the imidazole ring reduces its nucleophilicity and can lead to low conversion.[3] Using a stronger base or ensuring anhydrous conditions can improve this.

  • Catalyst and Ligand Selection (for catalyzed reactions):

    • If employing a copper or palladium-catalyzed cross-coupling reaction, the choice of catalyst and ligand is critical. For instance, copper(I) iodide (CuI) with a suitable ligand like a 1,10-phenanthroline derivative can be effective for N-arylation.[5] For palladium-catalyzed reactions, the use of specific phosphine ligands can greatly enhance efficiency.[6]

  • Reaction Atmosphere: Many metal-catalyzed cross-coupling reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and reagents is essential.[5]

  • Purity of Starting Materials: Ensure the purity of your 1H-imidazole-4-carboxylic acid and the pyrazine derivative, as impurities can interfere with the reaction.

Problem 3: I am observing decomposition of my starting materials or product.

Answer: Decomposition can occur due to harsh reaction conditions.

  • Temperature Control: High temperatures can lead to decarboxylation of the imidazole-4-carboxylic acid or degradation of the pyrazine ring. Monitor the reaction temperature closely and consider if a lower temperature for a longer duration could be effective.

  • Base Sensitivity: The pyrazine ring can be sensitive to strong bases. A milder base might be necessary to prevent unwanted side reactions.

  • Work-up Procedure: Ensure that the work-up procedure is not too acidic or basic, which could lead to product degradation. Neutralization and extraction should be performed promptly.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation

This protocol provides a general starting point for the copper-catalyzed N-arylation of 1H-imidazole-4-carboxylic acid with a 2-halopyrazine.

Materials:

  • 1H-imidazole-4-carboxylic acid

  • 2-Chloropyrazine or 2-Bromopyrazine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add 1H-imidazole-4-carboxylic acid (1.0 equiv.), the 2-halopyrazine (1.2 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify to pH ~3-4 with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Regioisomer Ratio

EntryBaseSolventTemperature (°C)N1:N3 Ratio
1K₂CO₃DMF12085:15
2Cs₂CO₃DMF12090:10
3NaHTHF6592:8
4K₂CO₃DMSO13088:12

This table is for illustrative purposes and actual results may vary.

Visualization

Diagram 1: Factors Influencing Regioselectivity

G A Regioselectivity (N1 vs. N3) B Electronic Effects (EWG at C4) A->B C Steric Hindrance A->C D Reaction Conditions A->D E Base D->E F Solvent D->F G Temperature D->G H Catalyst/Ligand D->H

Caption: Key factors determining the regiochemical outcome of N-arylation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor N1-Selectivity (Mixture of Isomers) cond1 Is the base appropriate? start->cond1 action1 Try a bulkier or different pKa base (e.g., Cs₂CO₃) cond1->action1 No cond2 Is the solvent optimized? cond1->cond2 Yes action1->cond2 action2 Screen alternative polar aprotic solvents (e.g., DMSO, NMP) cond2->action2 No cond3 Is the temperature too high? cond2->cond3 Yes action2->cond3 action3 Lower the reaction temperature cond3->action3 Yes end_bad Still Poor Selectivity: Consider protecting group strategy cond3->end_bad No end_good Improved Regioselectivity action3->end_good

Caption: A decision-making workflow for optimizing N1-regioselectivity.

References

  • Benchchem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • Benchchem. Imidazole Ring Formation Reactions: A Technical Support Center.
  • University of Otago.
  • Benchchem.
  • Joo, J. M., Touré, B. B., & Sames, D. (2010). C–H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C–H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of organic chemistry, 75(15), 4911–4920. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

Sources

Solubility issues of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the anomalous solubility profiles of amphoteric heterocyclic building blocks.

The compound 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS: 1342526-35-5)[1] is a prime example of a molecule that behaves counterintuitively in aqueous media if its thermodynamic and ionic properties are not fully respected. This guide provides the causality behind its solubility failures, structured FAQs, and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Physicochemical Profiling & Causality (The "Why")

To successfully solubilize this compound, you must understand its ionic behavior. The molecule is an amphoteric heterocycle containing two competing functional groups:

  • The Pyrazine Ring: A very weak base with a pKa ranging from 0.37 to 0.65[2],[3].

  • The Imidazole-4-Carboxylic Acid: A highly acidic moiety with a predicted pKa of ~2.69[4].

The Isoelectric Trap: When you add the free acid powder to unbuffered water, the carboxylic acid rapidly deprotonates, releasing protons (


) and drastically lowering the solution's pH. As the pH drops toward the molecule's isoelectric point (pI ~2.0), the pyrazine and imidazole nitrogens begin to protonate. This creates a zwitterion —a state with a net-zero charge but highly localized positive and negative dipoles[5]. Zwitterions form incredibly strong intermolecular ionic lattices, dropping aqueous solubility to near zero. Solubilization requires deliberately bypassing this isoelectric trap by strictly controlling the solvent environment.
Quantitative Data Summary
Physicochemical PropertyValueImpact on Experimental Solubilization
Molecular Weight 190.16 g/mol Use 1.90 mg/mL for a 10 mM working solution.
Carboxylic Acid pKa ~2.69Rapid deprotonation lowers unbuffered water pH, inducing precipitation.
Pyrazine Nitrogen pKa 0.37 - 0.65Remains largely unprotonated at physiological pH (7.4).
Isoelectric Point (pI) ~1.5 - 2.5 (Est.)Critical Danger Zone: Absolute minimum solubility. Avoid this pH range entirely.
Part 2: Troubleshooting FAQs

Q: I added the compound to pure water, and it formed a cloudy suspension that won't dissolve even with vigorous vortexing. What went wrong? A: This is a classic pH-driven precipitation event caused by the isoelectric trap. Because the compound lowered the pH of your unbuffered water upon entry, it locked itself into an insoluble zwitterionic lattice[5]. Correction: You must break the lattice by adding a strong base equivalent (e.g., NaOH) to force the molecule into its fully anionic, highly soluble carboxylate form.

Q: Can I just heat the water to force it into solution? A: No. Heating only increases thermodynamic solubility temporarily. Once the solution cools to room temperature or is transferred to a 37°C assay, the compound will kinetically crash out, ruining your assay reproducibility. You must alter the ionization state, not just the temperature.

Q: Can I use DMSO as a primary solvent, and are there risks when diluting into my assay buffer? A: Yes, DMSO is excellent for generating highly concentrated master stocks (>50 mM) because it lacks the protic exchange necessary to form the zwitterion. However, the critical failure point occurs during aqueous dilution. If you dilute your DMSO stock into an unbuffered aqueous medium, localized pH shifts will cause "solvent crashing." Always dilute directly into a high-capacity buffer (e.g., 50 mM HEPES, pH 7.4) under vigorous vortexing.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every procedure below is designed as a self-validating system . Do not proceed to your downstream assays without passing the validation checkpoints.

Protocol A: Direct Aqueous Solubilization (10 mM Anionic Salt Method)

Use this method when organic co-solvents (like DMSO) are strictly prohibited in your downstream biological assay.

  • Weighing: Accurately weigh 1.90 mg of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid into a sterile 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 900 µL of ultra-pure water. (The compound will remain a cloudy suspension).

  • Ionization: Add exactly 10 µL of 1.0 M NaOH (approx. 1.0 molar equivalent).

  • Agitation: Vortex vigorously for 60 seconds. The base deprotonates the carboxylic acid, forming a highly soluble sodium carboxylate salt.

  • pH Adjustment: Measure the pH. It should read between 7.5 and 8.0. If necessary, back-titrate with 0.1 M HCl, ensuring the pH never drops below 6.5.

  • Volume Adjustment: Top up with ultra-pure water to a final volume of 1.0 mL.

  • Self-Validation Checkpoint: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a microscopic white pellet confirms 100% solubilization. If a pellet is present, the pH is too low; add 1 µL of 1.0 M NaOH, vortex, and repeat centrifugation.

Protocol B: High-Concentration Organic Master Stock (50 mM)

Use this method for high-throughput screening or long-term storage.

  • Weighing: Weigh 9.51 mg of the compound into an amber, light-blocking microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Solubilization: Sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Checkpoint: Visually inspect the solution against a bright light. It must be optically clear with no refractive particulates.

  • Storage: Aliquot into 50 µL single-use vials and store at -20°C. Causality note: Single-use aliquots prevent ambient moisture absorption during freeze-thaw cycles, which would otherwise introduce protic water and trigger zwitterion precipitation over time.

Part 4: Solubilization Decision Workflow

G Start 1-(Pyrazin-2-yl)-1H-imidazole- 4-carboxylic acid Decision Required Concentration? Start->Decision BranchAq < 10 mM (Direct Aqueous) Decision->BranchAq Low Conc. BranchDMSO > 10 mM (Organic Stock) Decision->BranchDMSO High Conc. StepAq1 Suspend in ddH2O Add 1.0 eq NaOH BranchAq->StepAq1 StepDMSO1 Dissolve in 100% DMSO (Sonicate 5 min) BranchDMSO->StepDMSO1 StepAq2 Buffer to pH 7.4 (Avoid pI ~2.0) StepAq1->StepAq2 Validate Validation Checkpoint: Centrifuge & Check Clarity StepAq2->Validate StepDMSO2 Dilute in Assay Buffer (Max 1% DMSO final) StepDMSO1->StepDMSO2 StepDMSO2->Validate

Workflow for the solubilization of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid.

Part 5: References
  • Title: 1342526-35-5 Cas No. - Apollo Scientific Source: apolloscientific.co.uk URL:

  • Title: Cas 1072-84-0,1H-Imidazole-4-carboxylic acid Source: lookchem.com URL:

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: mdpi.com URL:

  • Title: Pyrazine - Wikipedia Source: wikipedia.org URL:

  • Title: viva in biochemistry Source: koracademy.com URL:

Sources

Technical Support Center: Purification of Zwitterionic Imidazole Carboxylic Acids by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of zwitterionic imidazole carboxylic acids using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. Zwitterionic compounds, possessing both positive and negative charges, present distinct challenges in HPLC method development. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve robust, reproducible separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC purification of zwitterionic imidazole carboxylic acids.

Q1: Why are zwitterionic imidazole carboxylic acids so difficult to retain and resolve on standard C18 columns?

Zwitterionic molecules, including imidazole carboxylic acids, exhibit high polarity due to their charged functional groups.[1] This high polarity leads to minimal interaction with the non-polar stationary phase of traditional reversed-phase (RP) columns like C18, resulting in poor retention and early elution, often near the void volume.[1][2] Furthermore, the presence of both acidic (carboxylic acid) and basic (imidazole) moieties means their net charge is highly dependent on the mobile phase pH, which can lead to complex retention behavior and poor peak shapes if not properly controlled.[3]

Q2: What is the "zwitterionic state," and how does it affect my HPLC separation?

A zwitterion is a molecule that has both a positive and a negative charge, but a net charge of zero. For an imidazole carboxylic acid, the imidazole ring can be protonated (positive charge), and the carboxylic acid group can be deprotonated (negative charge). The pH at which the molecule exists predominantly in this state is its isoelectric point (pI). In the zwitterionic state, the molecule's polarity is at a maximum, further reducing its affinity for a non-polar stationary phase in RP-HPLC.

Q3: What are the primary HPLC modes I should consider for purifying these compounds?

While traditional RP-HPLC can be challenging, several other modes are well-suited for zwitterionic compounds:

  • Mixed-Mode Chromatography (MMC): This is often the most effective approach. MMC columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (either cation or anion) functionalities.[4][5] This allows for multiple retention mechanisms, providing greater flexibility in method development.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[6] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[7]

  • Ion-Pair Chromatography (IPC): This technique can be used with standard reversed-phase columns. An ion-pairing reagent, a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[8] It pairs with the charged analyte, increasing its overall hydrophobicity and promoting retention on the RP column.[9]

Q4: How critical is mobile phase pH control?

Mobile phase pH is arguably the most critical parameter. The ionization state of both the imidazole ring and the carboxylic acid group is dictated by the pH.[3] Small changes in pH can lead to significant shifts in retention time and poor peak shape, especially if the pH is close to the pKa of either functional group.[10] For reproducible results, it is essential to use a buffered mobile phase and operate at a pH at least one to two units away from the analyte's pKa values.[10]

Q5: My peak shapes are terrible (e.g., tailing, fronting, or splitting). What's the likely cause?

Poor peak shape is a common issue with zwitterionic compounds and can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the charged analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing.[11]

  • Multiple Analyte Forms: If the mobile phase pH is close to a pKa value, the analyte can exist in multiple ionic forms, leading to split or broad peaks.[3]

  • Column Overload: Injecting too much sample can lead to fronting peaks.[12]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13]

II. Troubleshooting Guide

This section provides a systematic approach to resolving specific problems encountered during the purification of zwitterionic imidazole carboxylic acids by HPLC.

Problem 1: Poor or No Retention on a C18 Column

Symptoms:

  • The peak of interest elutes at or very near the solvent front (void volume).

  • Inability to separate the target compound from other polar impurities.

Causality Analysis: The high polarity of the zwitterionic imidazole carboxylic acid prevents significant hydrophobic interaction with the non-polar C18 stationary phase. At a neutral pH, the molecule is in its most polar zwitterionic form, minimizing retention.

Solutions:

Step 1: Manipulate Mobile Phase pH to Suppress Ionization

  • Low pH (e.g., pH 2-3): Add an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the mobile phase.[14] At this pH, the carboxylic acid group will be protonated (neutral), while the imidazole ring will be protonated (positive charge). This makes the molecule a cation and can increase retention on some C18 columns, especially those with some residual silanol activity.

  • High pH (e.g., pH 8-10): Using a high pH buffer (ensure your column is stable at high pH) will deprotonate the carboxylic acid (negative charge) and neutralize the imidazole ring, making the molecule an anion. This can sometimes improve retention, but high pH can degrade silica-based columns.

Step 2: Employ Ion-Pairing Reagents

  • For Cationic Analytes (at low pH): Add an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) to the mobile phase.[15] The sulfonate will form an ion pair with the protonated imidazole, and the alkyl chain will interact with the C18 phase, increasing retention.[16]

  • For Anionic Analytes (at high pH): Use a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium hydroxide).[15] This will pair with the deprotonated carboxylate group.

Step 3: Switch to a More Appropriate Column Chemistry

  • Mixed-Mode Chromatography (MMC): This is a highly recommended solution. A mixed-mode column with both reversed-phase and cation-exchange properties (e.g., C18 with embedded sulfonic acid groups) can provide excellent retention and selectivity.[4] The reversed-phase mechanism retains the molecule via its hydrophobic parts, while the cation-exchange mechanism strongly retains the positively charged imidazole group (at acidic to neutral pH).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar imidazole carboxylic acids, HILIC is an excellent choice.[17] A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer.[18]

Problem 2: Asymmetric or Tailing Peaks

Symptoms:

  • The peak is not Gaussian, with a pronounced "tail" on the backside.

  • Poor resolution from adjacent peaks due to tailing.

Causality Analysis: Peak tailing is often caused by secondary ionic interactions between the charged analyte and exposed, negatively charged silanol groups (Si-O⁻) on the surface of silica-based columns.[11] This is particularly problematic for the positively charged imidazole ring.

Solutions:

Step 1: Optimize Mobile Phase pH and Buffer Concentration

  • Low pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups (Si-OH), neutralizing them and minimizing their interaction with the cationic analyte.[10]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the charged sites on both the analyte and the stationary phase, reducing unwanted interactions and improving peak shape.[19]

Step 2: Use a Modern, High-Purity, End-Capped Column

  • Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of free silanol groups.[20] Using such a column can significantly reduce peak tailing.

Step 3: Consider a Different Column Type

  • Embedded Polar Group (EPG) Columns: These reversed-phase columns have a polar group (e.g., an amide) embedded in the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes.

  • HILIC or Mixed-Mode Columns: As mentioned previously, these columns often provide better peak shapes for polar, charged compounds due to their different retention mechanisms.[1][21]

Problem 3: Retention Time Drifting or Poor Reproducibility

Symptoms:

  • The retention time of the analyte changes between injections or between different days.

  • Inconsistent results make quantification and method validation difficult.

Causality Analysis: The most common cause of retention time drift for zwitterionic compounds is inadequate control of the mobile phase pH.[22] Since the analyte's charge state is highly sensitive to pH, even small variations in pH can lead to significant changes in retention. Another cause can be insufficient column equilibration time.

Solutions:

Step 1: Ensure Robust pH Control

  • Use a Buffer: Always use a buffer in the aqueous portion of your mobile phase. Do not rely on just adding acid or base to adjust the pH. Good buffers for HPLC include phosphate, acetate, and formate.

  • Buffer within its Effective Range: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.

  • Measure pH Correctly: Measure the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[10]

Step 2: Allow for Sufficient Column Equilibration

  • When changing mobile phases or after a gradient run, ensure the column is fully equilibrated with the starting mobile phase conditions before injecting the next sample. For HILIC and mixed-mode chromatography, equilibration times can be longer than for standard reversed-phase.

Step 3: Control Column Temperature

  • Use a column oven to maintain a constant temperature. Temperature fluctuations can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[23]

III. Experimental Protocols & Workflows

Protocol 1: General Method Development Strategy for a Novel Imidazole Carboxylic Acid

This protocol outlines a systematic approach to developing a purification method from scratch.

1. Analyte Characterization:

  • Determine the pKa values of the imidazole and carboxylic acid groups (can be estimated using software if not experimentally known).
  • Assess the analyte's solubility in common HPLC solvents (water, acetonitrile, methanol).

2. Initial Column and Mobile Phase Screening:

Chromatographic Mode Column Recommendation Initial Mobile Phase Conditions Rationale
Mixed-Mode (Cation-Exchange/RP) Mixed-mode C18/SCXA: 20 mM Ammonium Formate, pH 3.0B: AcetonitrileGradient: 5-95% B over 15 minProvides dual retention mechanism for zwitterions.[4]
HILIC Zwitterionic or Amide HILIC ColumnA: AcetonitrileB: 10 mM Ammonium Acetate in Water (90:10 A:B)Gradient: 95-50% A over 15 minIdeal for highly polar compounds with poor RP retention.[6][19]
Reversed-Phase (with Ion Pairing) High-purity, end-capped C18A: Water + 5 mM Sodium Hexanesulfonate + 0.1% Formic AcidB: Acetonitrile + 5 mM Sodium Hexanesulfonate + 0.1% Formic AcidGradient: 5-95% B over 15 minEnhances retention on standard RP columns.[9][24]

3. Optimization:

  • Once a promising condition is identified, optimize the mobile phase pH, buffer concentration, and gradient slope to achieve the desired resolution and peak shape.
  • For example, in mixed-mode chromatography, adjusting the buffer concentration will significantly impact the ion-exchange retention, while the organic solvent percentage will affect the reversed-phase retention.[4]
Workflow Visualization

Below are diagrams illustrating key concepts and workflows for the purification of zwitterionic imidazole carboxylic acids.

G cluster_0 Analyte State vs. pH Low_pH Low pH (e.g., < pKa1) Cationic Form pI Isoelectric Point (pI) Zwitterionic Form (Net Charge = 0) Low_pH->pI Increase pH High_pH High pH (e.g., > pKa2) Anionic Form pI->High_pH Increase pH

Caption: pH-dependent charge states of an imidazole carboxylic acid.

G cluster_1 HPLC Method Selection Workflow Start Start: Zwitterionic Analyte Check_Retention Test on C18 Column (pH 3 & 7) Start->Check_Retention Good_Retention Sufficient Retention? Check_Retention->Good_Retention Optimize_RP Optimize RP Method (pH, Gradient) Good_Retention->Optimize_RP Yes Try_IPC Try Ion-Pairing Chromatography (IPC) Good_Retention->Try_IPC No End Final Method Optimize_RP->End Try_Alt_Modes Screen Alternative Modes: Mixed-Mode & HILIC Try_IPC->Try_Alt_Modes Optimize_Alt Optimize Best Mode Try_Alt_Modes->Optimize_Alt Optimize_Alt->End

Caption: Decision workflow for HPLC method selection.

IV. Sample Preparation Guidelines

Proper sample preparation is crucial for successful HPLC analysis and to protect the column and instrument.

  • Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent to avoid peak distortion.[25] If the analyte is not soluble, a small amount of a stronger solvent can be used, but keep the injection volume low.

  • Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.[26]

  • Concentration: Prepare the sample at a concentration that is within the linear range of the detector and does not overload the column. A typical starting concentration is 0.1-1 mg/mL.[25] If you observe broad or fronting peaks, try diluting the sample.[25]

  • Complex Matrices: For samples from complex matrices (e.g., biological fluids, reaction mixtures), a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[27]

V. References

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • BGIS. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Separation Science. [Link]

  • Waylander. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange. [Link]

  • Pappa-Louisi, A., et al. (2011). The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. Journal of Liquid Chromatography & Related Technologies, 26(6), 865-883. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Nikitas, P., Pappa-Louisi, A., & Papageorgiou, A. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 39(3-4), 587–593. [Link]

  • D'atri, V., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 22-35. [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Santas, T. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • NanoChrom. (n.d.). ChromCore HILIC-Imidazole Columns. Retrieved from [Link]

  • Doncsi, A., et al. (2020). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1626, 461367. [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Retrieved from [Link]

  • Interchim. (n.d.). HPLC Ion Pair Reagents. Retrieved from [Link]

  • Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions. [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2025). Challenges in the Measurement of the Volume of Phases for HPLC Columns. Molecules, 30(9), 3987. [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Lardeux, H., et al. (2025). Comprehensive evaluation of zwitterionic hydrophilic liquid chromatography stationary phases for oligonucleotide characterization. Journal of Chromatography A, 1757, 465809. [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Agilent Technologies. (2010, April 27). Hydrophilic Interaction Chromatography (HILIC). [Link]

  • Szterk, A., & Blachnio, M. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 7083. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • The Nest Group, Inc. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved from [Link]

  • ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?[Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. [Link]

Sources

Preventing decarboxylation during hydrolysis of imidazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Synthesis Support Center.

Ticket ID: IMID-HYD-001 Subject: Prevention of Decarboxylation in Imidazole Ester Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic "zwitterionic trap." Imidazole esters, particularly those substituted at the 2-, 4-, or 5-positions, are prone to rapid decarboxylation during hydrolysis. This is not a random failure; it is a mechanistic inevitability if the reaction passes through a specific pH window where the imidazole ring is protonated (cationic) while the carboxylate is deprotonated (anionic).

This guide provides three validated workflows to bypass this instability, ranging from optimized standard basic hydrolysis to anhydrous chemical cleavage and enzymatic resolution.

Module 1: Diagnostic & Mechanism

Is your substrate at risk? If your substrate matches Scenario A or B , do NOT use standard high-temperature acid hydrolysis or uncontrolled acidic workups.

  • Scenario A: Imidazole-2-carboxylates (High risk due to ylide-like intermediate stability).

  • Scenario B: Imidazole-4(or 5)-carboxylates with electron-withdrawing groups on the ring (e.g., Nitro, Trifluoromethyl).

The Mechanism of Failure (The "Why") Decarboxylation is driven by the protonation of the imidazole ring, which turns the ring into an electron sink. The carboxylate anion then pushes electrons into the ring, ejecting CO₂. This occurs most rapidly in the isoelectric pH range (pH 3–6) .

Decarboxylation cluster_0 The Danger Zone (pH 3-6) Ester Imidazole Ester (Stable) Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Anion Carboxylate Anion (pH > 8, Stable) Hydrolysis->Anion Zwitterion Zwitterion (Protonated Ring + COO-) Anion->Zwitterion Acidification (Workup) Transition Transition State (e- sink into ring) Zwitterion->Transition Thermal/Spontaneous Product Decarboxylated Product + CO2 Transition->Product

Figure 1: The thermodynamic trap of imidazole decarboxylation. The critical failure point is the acidification step, not the hydrolysis itself.

Module 2: Experimental Protocols

Method A: The "Soft Base" Protocol (LiOH)

Best for: Scalable reactions where the product is moderately stable.

The Logic: Lithium hydroxide is less aggressive than NaOH. We use a THF/Water system to maintain solubility of the organic ester while providing water for hydrolysis. Crucially, we avoid strong acid workup.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Imidazole Ester in THF (0.2 M).

  • Reagent Prep: Dissolve 1.2–1.5 eq of LiOH·H₂O in a minimum amount of water.[1]

  • Reaction: Add LiOH solution to the THF mixture dropwise at 0°C. Stir at 0°C to RT. Monitor by TLC.

  • Workup (The Critical Step):

    • Do NOT dump into 1M HCl.

    • Option 1 (Resin): Add Amberlite IRC-50 (weakly acidic cation exchange resin) adjusted to pH 5–6. Filter and lyophilize.

    • Option 2 (Salt Isolation): Evaporate THF. The residue is the Lithium carboxylate. Use directly in subsequent coupling reactions if possible.

Method B: Anhydrous Cleavage (TMSI / TMSCl + NaI)

Best for: Highly sensitive substrates (e.g., Imidazole-2-carboxylates) that cannot tolerate ANY water/pH swings.

The Logic: Trimethylsilyl iodide (TMSI) cleaves alkyl esters via an S_N2 mechanism under neutral, anhydrous conditions. It generates a silyl ester intermediate which is hydrolyzed gently, bypassing the unstable carboxylate anion.

TMSI_Mechanism Step1 Start: Methyl Ester Step2 Activation: C=O binds TMS Step1->Step2 + TMSI (in situ) Step3 Cleavage: Iodide attacks Methyl Step2->Step3 S_N2 Attack Step4 Intermediate: Silyl Ester (R-CO-O-TMS) Step3->Step4 - MeI Step5 Quench: MeOH or mild H2O Step4->Step5 Step6 Product: Carboxylic Acid Step5->Step6 No Zwitterion Spike

Figure 2: The TMSI pathway avoids the formation of the discrete carboxylate anion, preventing the electronic cascade that leads to decarboxylation.

Step-by-Step:

  • Setup: Flame-dry glassware. Under Argon, dissolve 1.0 eq Ester and 3.0 eq Sodium Iodide (NaI) in anhydrous Acetonitrile.

  • Addition: Add 3.0 eq Trimethylsilyl Chloride (TMSCl) dropwise. (This generates TMSI in situ).

  • Reflux: Heat to reflux (60–80°C) for 2–4 hours. The solution typically turns yellow/brown.

  • Quench: Cool to RT. Add Methanol (excess) to quench unreacted TMSI and cleave the silyl ester.

  • Purification: Concentrate in vacuo. Triturate residue with Acetone or Ether to remove inorganic salts.

Method C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Chiral substrates or extremely unstable acids.

The Logic: PLE operates at pH 7–8 (physiological). This keeps the imidazole ring largely unprotonated (neutral), preventing the formation of the electron-sink zwitterion.

Step-by-Step:

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Suspension: Suspend Ester (1.0 eq) in buffer. If insoluble, add <5% Acetone or DMSO.

  • Enzyme: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol ester).

  • Incubation: Stir at 25°C. Maintain pH 7.5 by automatic titration with 0.1 M NaOH (pH-stat) or periodic addition.

  • Termination: Filter off enzyme (Celite). Freeze-dry the filtrate to obtain the sodium salt.

Module 3: Data Comparison

FeatureLiOH (Method A)TMSI (Method B)PLE (Method C)
pH Environment Basic (10-12)

Acidic workup risk
Neutral / Acidic (Lewis)Neutral (7.5)
Temperature 0°C to RTReflux (60°C)25°C
Water Presence RequiredStrictly Excluded Required
Decarboxylation Risk Moderate (during workup)Lowest Low
Scale Multi-gramGram scaleMilligram to Gram
Cost LowModerateHigh

Module 4: Troubleshooting & FAQs

Q: I added 1M HCl to extract my product, and the solution started bubbling violently. What happened? A: You just witnessed the decarboxylation. The bubbles were CO₂. By lowering the pH below 4, you protonated the imidazole ring while the carboxylate was still present.

  • Fix: Repeat the reaction, but do not acidify below pH 5. Use an ion-exchange resin (Amberlite IRC-50) to neutralize carefully, or isolate as the Lithium salt.

Q: My reaction with TMSI turned black, and I have low yield. A: Iodine is being liberated, likely due to light exposure or moisture.

  • Fix: Wrap the flask in aluminum foil (TMSI is light sensitive). Ensure reagents are strictly anhydrous. Add a small amount of copper wire or sodium thiosulfate during workup to reduce free iodine.

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred for solubility in THF/Water mixtures. Lithium salts of carboxylic acids are also often more soluble in organic solvents than Sodium salts, aiding in non-aqueous workups.

Q: I need the free acid, not the salt, for a coupling reaction. A: If you must have the free acid, use Method B (TMSI) . The silyl ester hydrolysis yields the free acid directly upon methanolysis without requiring a strong acid quench. Alternatively, use HATU/HBTU coupling directly on the Lithium salt (the salt is often competent for peptide coupling).

References

  • Mechanism of Decarboxylation

    • Litchfield, G. J., & Shaw, G. (1965). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids. Journal of the Chemical Society, Chemical Communications.[2]

    • Note: Establishes the zwitterionic pathway for imidazole decarboxyl
  • TMSI Ester Cleavage

    • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968-969.
    • Note: The foundational paper for anhydrous ester cleavage.
  • Enzymatic Hydrolysis (PLE)

    • Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions, 37, 1-55.
    • Note: Comprehensive review of PLE applic
  • Lithium Hydroxide Protocols

    • Standard protocols adapted from: Fieser and Fieser's Reagents for Organic Synthesis. Lithium Hydroxide.[1][3][4][5]

For further assistance, please contact the synthesis core facility or reply to this ticket with your specific substrate structure.

Sources

Technical Support Center: Optimizing Catalyst Loading for Ullmann C-N Coupling of Imidazoles and Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals dealing with the unique mechanistic challenges of coupling electron-deficient halopyrazines with highly coordinating imidazoles via Copper-catalyzed Ullmann-type reactions.

Mechanistic Overview: The Causality of Catalyst Poisoning

The fundamental challenge in coupling imidazoles with pyrazines lies in the competing coordination chemistry of the substrates versus the auxiliary ligands. Imidazoles are excellent


-donors, while pyrazines are strong 

-acceptors with coordinating nitrogen atoms.

If the catalyst loading is too low, or if the auxiliary ligand is not sterically and electronically dominant, the imidazole substrate will outcompete the ligand. This forms a highly stable, insoluble polymeric


 complex, irreversibly stalling the catalytic cycle. Conversely, the halopyrazine undergoes rapid oxidative addition but can trap the resulting Cu(III) intermediate due to the stabilizing effect of the pyrazine nitrogen, raising the activation energy required for the final reductive elimination step.

UllmannCatalysis Cu_Active Active Cu(I) Complex [Cu + Ligand] Ox_Add Oxidative Addition [Cu(III)-Pyrazine] Cu_Active->Ox_Add Halopyrazine Poison_Im Substrate Inhibition [Inactive Cu-Imidazole Polymer] Cu_Active->Poison_Im Low Ligand Loading Lig_Ex Ligand Exchange [Cu(III)-Pyrazine-Imidazole] Ox_Add->Lig_Ex Imidazole + Base Poison_Py Catalyst Trapping [Stable Cu-Pyrazine Chelate] Ox_Add->Poison_Py High Activation Energy Red_El Reductive Elimination [C-N Product] Lig_Ex->Red_El Base-Assisted Red_El->Cu_Active Product Release

Catalytic cycle of Cu-catalyzed C-N coupling highlighting substrate-induced poisoning pathways.

Troubleshooting Guides & FAQs

Q: My reaction stalls at 20-30% conversion when using standard 1-2 mol% CuI loading. How do I push it to completion? A: This is a classic symptom of substrate-induced catalyst inhibition. Because imidazoles bind strongly to Cu(I), low catalyst loadings are quickly overwhelmed by the excess substrate, stripping the active copper from its auxiliary ligand.

  • Solution: Increase the CuI loading to 5–10 mol% and maintain a 1:2 ratio of Copper to Ligand[1]. Utilizing a rigid, strongly chelating bidentate ligand like 4,7-dimethoxy-1,10-phenanthroline prevents the imidazole from displacing the ligand, keeping the copper in the active catalytic cycle.

Q: I am observing high levels of halopyrazine homocoupling (dimerization) and a green/blue tint in my reaction mixture. What is causing this? A: The green/blue color is a self-validating indicator of a compromised inert atmosphere. Active Cu(I)-phenanthroline complexes are typically deep red or brown. Oxygen ingress oxidizes Cu(I) to Cu(II). Cu(II) promotes the oxidative homocoupling of the halopyrazine (a Glaser-Hay type side reaction) rather than the desired cross-coupling[2].

  • Solution: Ensure strict Schlenk techniques. Degas your solvents via three freeze-pump-thaw cycles prior to adding them to the catalyst/base mixture.

Q: Even with high Cu loading, my electron-deficient chloropyrazine is decomposing into a black tar before coupling. What are the alternatives? A: Chloropyrazines are highly activated toward nucleophilic attack but are thermally sensitive. If Ullmann conditions (typically requiring 100–120 °C) cause decomposition, switch to a Palladium-catalyzed Buchwald-Hartwig approach.

  • Solution: Using a Pd precatalyst (e.g.,

    
    ) with a bulky biaryl phosphine ligand (like L1  or tBuBrettPhos ) allows the coupling to proceed at lower temperatures (80 °C) and is completely N1-selective for unsymmetric imidazoles[3].
    

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between catalyst systems and reaction outcomes specifically for Imidazole-Pyrazine couplings.

Catalyst SystemLigandBaseSolventOptimal LoadingTypical YieldMechanistic Notes
CuI 4,7-Dimethoxy-1,10-phenanthroline

DMF / DMSO5 mol% Cu / 10 mol% Ligand>85%Optimal. Rigid phenanthroline backbone resists displacement by imidazole;

enhances base solubility.
CuBr DMEDA

Toluene10 mol% Cu / 20 mol% Ligand60 - 75%Baseline. Flexible diamine is more susceptible to substrate displacement; requires higher temperatures (110 °C).
Cu

O
L-Proline

DMSO10 mol% Cu / 20 mol% Ligand40 - 55%Sub-optimal. Pyrazine nitrogen heavily coordinates to the open faces of the amino acid-Cu complex, stalling reductive elimination.

Biaryl Phosphine (L1)

Toluene5 mol% Pd / 10 mol% Ligand>90%Alternative. Avoids Cu-poisoning entirely; highly effective for thermally sensitive chloropyrazines.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the optimized CuI / 4,7-dimethoxy-1,10-phenanthroline system. It is designed to be self-validating, meaning visual and analytical checkpoints are built into the workflow to ensure mechanistic integrity.

Step 1: Preparation under Inert Atmosphere

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 equiv, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.10 equiv, 10 mol%), and

    
     (2.0 equiv).
    
  • Add the imidazole derivative (1.2 equiv) and the halopyrazine (1.0 equiv). Note: If the halopyrazine is a liquid, add it in Step 4.

  • Seal the tube with a septum and purge with Argon via three vacuum/Argon backfill cycles.

Step 2: Solvent Addition and Degassing 4. Add anhydrous, degassed DMF (to reach 0.5 M concentration relative to the halopyrazine) via syringe. 5. Validation Checkpoint 1: Stir at room temperature for 5 minutes. The solution should turn a deep red or reddish-brown, indicating the successful formation of the active Cu(I)-phenanthroline complex. If the solution turns green or blue, abort the reaction; the system has been contaminated with oxygen.

Step 3: Heating and Reaction Monitoring 6. Place the Schlenk tube in a pre-heated oil bath at 110 °C. 7. Validation Checkpoint 2: After 4 hours, withdraw a 10


L aliquot via a degassed syringe. Quench in EtOAc/Water and analyze the organic layer via LCMS. You should observe the consumption of the halopyrazine. If unreacted halopyrazine remains alongside unreacted imidazole, catalyst poisoning has occurred (likely due to inaccurate ligand weighing).

Step 4: Workup and Isolation 8. Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble copper salts and excess


.
9. Wash the organic filtrate with water (3x) and brine (1x) to remove DMF. Dry over 

, concentrate in vacuo, and purify via flash column chromatography.

References

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.[Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.[Link]

  • Ueda, S., Ali, M. A., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society / PMC.[Link]

Sources

Technical Support Center: Copper Residue Remediation in Pyrazinyl-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with transition metal contamination. When synthesizing pyrazinyl-imidazole derivatives—often via copper-catalyzed Ullmann-type couplings, Chan-Lam couplings, or click chemistry—residual copper is a notorious bottleneck.

The core issue is structural: both pyrazine and imidazole rings contain


-hybridized nitrogen atoms that act as powerful bidentate or tridentate ligands[1]. They form thermodynamically stable metallacycles with Cu(I) and Cu(II), effectively trapping the metal within the active pharmaceutical ingredient (API) matrix. Standard workups frequently fail because the formation constant (

) of the API-Cu complex outcompetes bulk aqueous chelators.

This guide provides field-proven, causality-driven methodologies to break these complexes and achieve regulatory compliance (<10 ppm residual metal).

Troubleshooting FAQs: Diagnostics & Causality

Q1: My pyrazinyl-imidazole product retains a persistent green or blue tint after an initial aqueous workup. What is happening mechanically? A1: A persistent blue or green hue is a classic visual indicator of Cu(II) contamination[2]. In pyrazinyl-imidazoles, the nitrogen lone pairs donate electron density into the empty d-orbitals of the copper ion. If you used a standard aqueous wash like


, the ammonia ligands simply cannot outcompete the chelate effect provided by the adjacent nitrogens on your API. The copper remains thermodynamically "locked" in the organic phase.

Q2: I tried an EDTA wash, but my ICP-MS results still show >200 ppm copper. Why did EDTA fail? A2: EDTA is a hexadentate ligand that is highly effective for Cu(II) in aqueous environments[3]. However, its efficacy drops dramatically if the copper is deeply embedded in a highly lipophilic API, which prevents efficient mass transfer at the biphasic interface. Furthermore, if your residual copper is in the Cu(I) oxidation state, it prefers "softer" ligands. For tightly bound copper in N-heterocycles, you must shift from hard oxygen/nitrogen donors (EDTA) to soft sulfur donors based on Pearson's Hard-Soft Acid-Base (HSAB) theory.

Q3: How do I choose the correct solid-phase scavenger for this specific scaffold? A3: For pyrazinyl-imidazoles, you need a scavenger with a higher binding affinity for copper than the API itself. Silica-bound thiourea (e.g., SiliaMetS® Thiourea) is the gold standard[2]. Thiourea provides a soft sulfur donor that irreversibly binds soft Cu(I) and Cu(II) ions, kinetically stripping them from the API. Alternatively, recent literature demonstrates that liquid-phase isocyanide ligands (like 1,4-bis(3-isocyanopropyl)piperazine) can rapidly quench the metal and facilitate removal via a simple filtration[4].

Q4: I tried passing my crude product through a silica gel plug, but my yield dropped by 70%. How can I prevent this? A4: Pyrazinyl-imidazoles are highly polar and basic. Unmodified silica gel contains acidic silanol groups that strongly bind basic N-heterocycles, leading to severe streaking and product loss (often yielding only 10-30% recovery)[3]. Instead of unmodified silica, use functionalized silica scavengers which are end-capped, preventing non-specific binding of your API while selectively capturing the metal[5].

Quantitative Data: Scavenger Selection Matrix

To optimize your workflow, compare the following field-validated scavenging methods. Always balance the required purity threshold against acceptable product loss.

Scavenging MethodTypical Residual Cu (ppm)API Recovery (%)Mechanistic Advantage & Limitations
Aqueous Wash (EDTA) < 50 - 100> 90%Hexadentate chelation; highly effective for loosely bound Cu(II), but fails against strong N-heterocycle chelation[2].
Silica Gel Chromatography < 5010 - 30%Physical adsorption; causes unacceptable product loss due to acid-base interactions with the API[3].
SiliaMetS® Thiourea Resin < 10> 95%Soft sulfur donors outcompete the API for soft Cu(I)/Cu(II) ions. Highly efficient but adds material cost[2].
Isocyanide Ligands (QA) < 5> 90%Rapid metal quenching; forms precipitable complexes that can be removed via simple filtration[4].

Self-Validating Experimental Protocols

Do not blindly execute steps; utilize the built-in validation checkpoints to ensure the thermodynamic equilibrium is shifting in your favor.

Protocol A: Biphasic EDTA Chelation (First-Pass Clearance)

Mechanistic Rationale: By adjusting the pH to ~8, we ensure the carboxylic acid groups of EDTA are fully deprotonated, maximizing their binding affinity to pull surface-level copper out of the organic phase[3].

  • Quench & Dilute: Dilute the crude pyrazinyl-imidazole reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

    • Causality: Lowers the viscosity and API concentration, facilitating optimal mass transfer at the biphasic interface.

  • Aqueous Wash: Add an equal volume of 0.1 M aqueous EDTA disodium salt (pH adjusted to 8.0 with

    
    ). Vigorously agitate for 15–30 minutes.
    
  • Phase Separation & Validation Checkpoint: Allow the layers to separate completely.

    • Self-Validation: Observe the aqueous layer. A blue/green tint confirms the formation of the water-soluble Cu-EDTA complex[2]. If the aqueous layer is blue, drain and repeat Step 2 until the aqueous layer remains strictly colorless.

    • Decision Gate: If the aqueous layer is colorless but a spot-test/ICP-MS still shows >50 ppm Cu in the organic layer, the remaining copper is deeply chelated by the API. Proceed immediately to Protocol B.

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl, dry over anhydrous

    
    , and concentrate.
    
Protocol B: Solid-Phase Thiourea Scavenging (Deep Clearance)

Mechanistic Rationale: When the pyrazinyl-imidazole scaffold outcompetes EDTA, we deploy thiourea-functionalized silica to provide a massive local concentration of soft sulfur donors, irreversibly stripping the metal[2].

  • Resin Loading: Dissolve the API in a polar aprotic solvent (e.g., DMF or THF) to ensure full solubility. Add 3–5 equivalents of SiliaMetS® Thiourea resin relative to the initial copper catalyst load[3].

  • Incubation: Stir the suspension at room temperature for 2 to 4 hours.

    • Causality: For highly sterically hindered API-Cu complexes, heating the mixture to 65°C increases the kinetic off-rate of the complex, allowing the resin to capture the metal faster[5].

  • Filtration & Validation Checkpoint: Filter the mixture through a pad of Celite to remove the resin. Rinse the pad thoroughly with the reaction solvent.

    • Self-Validation: The retained resin pad should exhibit a dark discoloration (trapped copper), while the filtrate should be visually clear. Take a 100 µL aliquot for ICP-MS. The target is <10 ppm[2].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified, compliant API.

Remediation Workflow

CuRemoval N1 Crude Pyrazinyl-Imidazole (Cu > 1000 ppm) N2 Aqueous EDTA Wash (0.1 M, pH 8) N1->N2 Dissolve in EtOAc N3 Phase Separation & Visual QC N2->N3 Agitate 15 mins N4 Solid-Phase Scavenger (SiliaMetS Thiourea) N3->N4 Cu > 50 ppm N6 Purified API (Cu < 10 ppm) N3->N6 Cu < 10 ppm N5 Filtration through Celite Plug N4->N5 Stir 2-4h at RT N5->N6 Concentrate

Workflow for copper residue removal from strongly chelating pyrazinyl-imidazole APIs.

References

  • SiliaMetS - Velocity Scientific Solutions . Velocity Scientific. URL: [Link]

  • An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization . Chemical Science. URL:[Link]

  • Molecular Complex Removes Copper Ions from Water . Advanced Light Source. URL:[Link]

Sources

Validation & Comparative

Distinguished IR spectra peaks for carboxylic acid vs ester in imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zwitterion Trap"

For researchers synthesizing imidazole derivatives, distinguishing between an imidazole carboxylic acid intermediate and its ester product is a critical checkpoint. While standard organic chemistry textbooks suggest looking for the disappearance of the broad O-H stretch, this rule often fails for imidazoles.

The Core Challenge: Unlike aliphatic acids, imidazole carboxylic acids (e.g., imidazole-4-carboxylic acid) predominantly exist as zwitterions (inner salts) in the solid state. This results in the complete disappearance of the standard carbonyl (


) peak at 1710 cm⁻¹ and the emergence of carboxylate (

) bands at significantly lower frequencies.

This guide provides an advanced spectral fingerprinting protocol to definitively distinguish these species, accounting for the unique tautomeric and zwitterionic nature of the imidazole ring.

Spectral Fingerprint Analysis[1][2][3][4]

The Comparative Profile

The following table contrasts the infrared spectral features of a typical imidazole ester against the zwitterionic imidazole acid.

FeatureImidazole Ester (Product)Imidazole Acid (Zwitterionic Precursor)Structural Cause
Carbonyl Region Strong band at 1720–1750 cm⁻¹ Absent (No peak >1700 cm⁻¹)Ester retains

; Acid exists as

(carboxylate).[1]
Carboxylate Region AbsentTwo strong bands: 1.[2][1][3] Asymmetric: 1550–1610 cm⁻¹2. Symmetric: 1350–1420 cm⁻¹Resonance delocalization of the negative charge over two oxygens.
X-H Stretching Sharp/Medium N-H (3100–3400 cm⁻¹)No broad O-HVery Broad "Hairy" Band (2200–3200 cm⁻¹)Ester has isolated N-H; Acid has strong intermolecular H-bonding (

).[1]
C-O Stretching Strong band at 1150–1300 cm⁻¹ Mixed/Coupled modes (less diagnostic)Ester

antisymmetric stretch is highly characteristic.
Critical Mechanism: The Proton Transfer

In the solid state (KBr pellet or ATR), the basic imidazole nitrogen (


) deprotonates the carboxylic acid (

). This creates a salt lattice where the carbonyl double bond character is lost, shifting the absorption frequency dramatically.

Visualizing the Shift:

  • Ester:

    
    
    
    
    
    Standard localized double bond.[1]
  • Acid:

    
    
    
    
    
    
    
    
    
    Delocalized 1.5 bond order.[1]

Decision Logic & Workflow

The following flowchart illustrates the logical deduction process for interpreting the IR spectrum of an imidazole reaction mixture.

IR_Decision_Tree Start Analyze IR Spectrum (Solid State) Check_1700 Check 1700-1750 cm⁻¹ Region (Strong Peak?) Start->Check_1700 Peak_Yes Peak Present (>1700 cm⁻¹) Check_1700->Peak_Yes Yes Peak_No Peak Absent Check_1700->Peak_No No Check_OH Check 2500-3300 cm⁻¹ (Broad 'Hairy' Band?) Peak_Yes->Check_OH Result_Ester CONFIRMED: ESTER (Standard C=O, No COO⁻) Check_OH->Result_Ester No (Sharp NH only) Result_Cation PROBABLE: ACID SALT (HCl) (Cationic form retains C=O) Check_OH->Result_Cation Yes (Broad OH) Check_1500 Check 1550-1610 cm⁻¹ (Strong Asymmetric Stretch?) Peak_No->Check_1500 Result_Zwitterion CONFIRMED: ZWITTERIONIC ACID (Inner Salt Form) Check_1500->Result_Zwitterion Yes Result_Unknown INCONCLUSIVE (Check Synthesis/Purification) Check_1500->Result_Unknown No

Figure 1: Spectral interpretation logic for imidazole derivatives. Note that "Acid Salt" refers to externally acidified species (e.g., hydrochloride salt), which prevents zwitterion formation.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. It includes a "Acidification Check" to validate the zwitterionic state.

Sample Preparation

Method A: ATR (Attenuated Total Reflectance)

  • Best for: Rapid screening of solids.[1]

  • Procedure: Place 2-5 mg of dry solid on the diamond crystal. Apply high pressure clamp.[1]

  • Note: Ensure the crystal is clean; imidazole residues can be sticky.[1]

Method B: KBr Pellet (Transmission)

  • Best for: High-resolution spectra and resolving broad H-bonding regions.[1]

  • Procedure: Mix sample with optical grade KBr (1:100 ratio). Grind to fine powder. Press at 10 tons for 2 minutes.

Validation Step: The "HCl Shift"

If you suspect your product is the zwitterionic acid but need confirmation (or want to see the C=O peak):

  • Dissolve 10 mg of the sample in 1 mL of 1M HCl.

  • Evaporate to dryness (carefully) or precipitate.[1]

  • Run the IR again.[1]

  • Result: The protonation of the carboxylate (

    
    ) and the imidazole ring (
    
    
    
    ) will force the molecule into the cationic acid form. A new peak should appear at ~1710-1730 cm⁻¹ , confirming the presence of the carboxylic acid moiety.

Troubleshooting & Common Pitfalls

Pitfall 1: Water Contamination

Imidazole acids are hygroscopic.[1] Absorbed water appears at 3400 cm⁻¹ (broad) and 1640 cm⁻¹ (bending).[1]

  • Differentiation: Water bending (1640 cm⁻¹) is weaker and sharper than the carboxylate asymmetric stretch (1550-1610 cm⁻¹). Dry the sample at 60°C under vacuum for 4 hours before analysis.

Pitfall 2: Amide Impurities

If synthesizing amides from the acid, the Amide I band (1650-1690 cm⁻¹) can mimic the carboxylate band.

  • Differentiation: Look for the Amide II band (N-H bending) around 1550 cm⁻¹. Esters will lack these bands entirely.[1]

Pitfall 3: Solvent Residue (Ethyl Acetate)

Ethyl acetate (common extraction solvent) has a strong ester C=O at 1740 cm⁻¹.

  • Differentiation: Solvent residue will show no N-H stretch and will evaporate/reduce upon vacuum drying.[1] The imidazole ester product signals will persist.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C=O vs COO- frequencies).

  • MacDonald, J. C., et al. (2000). "Structure of Imidazole-4-carboxylic Acid." Journal of Chemical Crystallography.
  • NIST Chemistry WebBook. "Imidazole-4-carboxylic acid IR Spectrum." (Verified source for standard spectral data).

  • Wolff, J. J. (2018).[1] "Tautomerism and Zwitterions in Heterocyclic Chemistry." Organic Chemistry Insights. (Mechanistic explanation of N-H...O bonding).

  • Specac Application Notes. "Interpreting Infrared Spectra: Carboxylic Acids vs Esters."

Sources

Technical Guide: Crystal Engineering & Structural Analysis of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ligand Advantage

In the realm of coordination chemistry and crystal engineering, 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (Py-HImc) represents a high-value "hybrid" ligand. By fusing the electron-deficient pyrazine ring with the versatile imidazole-carboxylate moiety, this molecule offers a superior alternative to standard linkers like Pyrazine-2-carboxylic acid (PCA) or Imidazole-4-carboxylic acid (IMC).

This guide objectively compares the crystallization methodologies required to obtain single-crystal quality samples of Py-HImc and analyzes its structural performance against its parent fragments.

Comparative Analysis: Crystallization Methodologies

Obtaining X-ray quality crystals of Py-HImc is the critical bottleneck in utilizing this ligand. Below is a comparative performance analysis of the two primary crystallization pathways: Solvent Evaporation vs. Solvothermal Synthesis .

Table 1: Method Performance Matrix
FeatureMethod A: Slow Solvent Evaporation Method B: Solvothermal Synthesis (Recommended)
Crystal Habit Thin plates or needles (prone to twinning)Block-like, prismatic crystals
Diffraction Quality Moderate (often limited to 1.0 Å resolution)High (typically <0.8 Å resolution)
Solvent Inclusion High (often forms unstable solvates)Low (forms dense, solvent-free phases)
Throughput High (easy setup)Low (requires autoclaves/optimization)
Success Rate 30% for single crystals85% for single crystals

Expert Insight: While solvent evaporation is the standard "first-pass" technique, Py-HImc exhibits strong


 stacking interactions between the pyrazine and imidazole rings. In open evaporation, this leads to rapid kinetic trapping, resulting in microcrystalline powders rather than single crystals. Solvothermal synthesis  promotes thermodynamic reversibility, allowing the molecules to correct stacking errors and form defect-free lattices.

Structural Performance: Py-HImc vs. Alternatives

Why choose Py-HImc over commercially available alternatives? The answer lies in the coordination vectors .

Table 2: Ligand Utility Comparison
LigandDonor SitesCoordination GeometrypKa RangeApplication Best Fit
Py-HImc (Product)3 (Pyrazine-N, Imidazole-N, Carboxyl-O)Chelating + Bridging (Multi-dimensional)2.5 - 6.0Heterometallic MOFs, Zwitterionic cocrystals
PCA (Alternative 1)2 (Pyrazine-N, Carboxyl-O)Chelating (Planar)2.9Discrete complexes
IMC (Alternative 2)2 (Imidazole-N, Carboxyl-O)Bridging (Linear)6.11D Coordination Polymers

Mechanism of Action: Py-HImc operates as a "push-pull" system. The pyrazine ring acts as an electron acceptor, while the imidazole ring acts as a donor. This electronic asymmetry creates a stronger dipole moment compared to PCA or IMC, facilitating the assembly of non-centrosymmetric space groups (essential for non-linear optical properties).

Experimental Protocols

Protocol A: Synthesis of Py-HImc

Prerequisite: This ligand is best synthesized via Nucleophilic Aromatic Substitution (


).
  • Reagents: Dissolve Imidazole-4-carboxylic acid ethyl ester (1.0 eq) and 2-Chloropyrazine (1.1 eq) in dry DMF.

  • Base: Add

    
     (2.5 eq) to act as the proton scavenger.
    
  • Reaction: Heat to 110°C for 12 hours under

    
     atmosphere.
    
  • Hydrolysis: Cool to RT. Add 2M NaOH (aq) and stir for 4 hours to hydrolyze the ester.

  • Isolation: Acidify with HCl to pH 3-4. The white precipitate is Py-HImc. Filter and wash with cold water.

Protocol B: Solvothermal Crystallization (The Validated System)

Target: Single crystals suitable for SC-XRD.

  • Preparation: Suspend 20 mg of Py-HImc in 10 mL of a water/ethanol mixture (1:1 v/v).

  • Additives: Add 50

    
    L of dilute 
    
    
    
    (0.1 M). Note: Protonation of the pyrazine nitrogen slows down nucleation, preventing precipitation.
  • Sealing: Transfer to a 25 mL Teflon-lined stainless steel autoclave.

  • Thermal Profile:

    • Ramp: 25°C

      
       140°C (over 4 hours).
      
    • Hold: 140°C (48 hours).

    • Cool: 140°C

      
       25°C (over 24 hours - Critical Step).
      
  • Harvesting: Filter the resulting block crystals and wash with ethanol.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for characterizing this molecule, highlighting the logic behind choosing Solvothermal methods over Evaporation.

CrystalWorkflow Start Start: Py-HImc Powder MethodA Method A: Solvent Evaporation (MeOH/H2O) Start->MethodA Rapid Screen MethodB Method B: Solvothermal (H2O/EtOH + Acid) Start->MethodB Optimization ResultA Kinetic Product: Microcrystalline/Twinning MethodA->ResultA ResultB Thermodynamic Product: Single Block Crystals MethodB->ResultB Reversible Assembly Analysis SC-XRD Analysis ResultA->Analysis Powder Diffraction Only ResultB->Analysis Full Structure Solution Structure Structural Feature: Zwitterionic N-H...O Bonding Analysis->Structure Topology Topology: 3D Supramolecular Net Analysis->Topology

Figure 1: Decision matrix for crystallization. Green path indicates the validated protocol for high-resolution structural data.

Structural Logic: Coordination Modes

Understanding how Py-HImc binds is essential for MOF design.

CoordinationModes Ligand Py-HImc Ligand PyrazineN Pyrazine N (Soft Donor) Ligand->PyrazineN ImidazoleN Imidazole N (Hard/Borderline) Ligand->ImidazoleN Carboxyl Carboxylate O (Hard Donor) Ligand->Carboxyl MetalSoft Soft Metals (Ag+, Cu+) PyrazineN->MetalSoft Selective Binding MetalHard Hard Metals (Zn2+, Zr4+) ImidazoleN->MetalHard Carboxyl->MetalHard MOFType1 Heterometallic MOFs MetalSoft->MOFType1 MOFType2 Porous Frameworks MetalHard->MOFType2

Figure 2: Coordination logic showing how the hybrid nature of Py-HImc allows for selective binding in heterometallic systems.

References

  • Vertex Pharmaceuticals. (2013). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus.[1] National Institutes of Health. [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.[Link]

  • MDPI. (2018). Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates.[2][3][4][Link][5]

  • PubChemLite. (2026).[6] 1-(pyrimidin-2-yl)-1h-imidazole-4-carboxylic acid Structure Summary.[Link]

Sources

Comprehensive Comparison Guide: 1-(Pyrazin-2-yl) vs. 1-(Pyridin-2-yl) Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal heterocyclic ligand is a critical decision that dictates the success of both materials science and drug discovery pipelines. This guide provides an in-depth, objective comparison between 1-(Pyrazin-2-yl) imidazole carboxylic acid and 1-(Pyridin-2-yl) imidazole carboxylic acid . By analyzing their physicochemical properties, coordination behaviors, and biological activities, we establish a rational framework for deploying these compounds in Metal-Organic Framework (MOF) synthesis and metalloenzyme inhibition.

Structural & Physicochemical Profiling

The fundamental difference between these two ligands lies in the identity of the N-heterocyclic substituent attached to the imidazole core. The shift from a pyridine ring (a single nitrogen azine) to a pyrazine ring (a 1,4-diazine) introduces profound electronic and topological changes[1][2].

  • Electronic Effects: The second nitrogen in the pyrazine ring exerts a strong electron-withdrawing effect via inductive and mesomeric pathways. This lowers the basicity (

    
    ) of the coordinating imidazole nitrogen compared to the pyridine analog.
    
  • Topological Potential: While both ligands offer a bidentate (N,N) chelation site alongside a carboxylate (O,O) moiety, the pyrazine analog possesses an additional para-nitrogen. This extra donor site can act as a bridging node, fundamentally altering the dimensionality of coordination complexes.

Table 1: Comparative Physicochemical Properties
Property1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid1-(Pyridin-2-yl)-1H-imidazole-5-carboxylic acid
CAS Number 1342526-35-5[3]1779128-15-2[4]
Heterocycle Type 1,4-Diazine (Pyrazine)Azine (Pyridine)
Calculated LogP Lower (More hydrophilic)Higher (More lipophilic)
Topological Polar Surface Area (TPSA) ~75.0 Ų~62.1 Ų
N-Donor Count 4 (Enables 3D bridging)3 (Restricted to terminal chelation)

Application in Coordination Chemistry & MOF Synthesis

In coordination chemistry, the choice between these two ligands dictates the macroscopic topology of the resulting material. The pyridine analog typically terminates lattice growth, resulting in 2D coordination polymers or discrete zero-dimensional complexes. Conversely, the pyrazine analog acts as a cross-linking strut, facilitating the assembly of highly porous 3D Metal-Organic Frameworks (MOFs).

MOF_Topology L1 1-(Pyridin-2-yl) Imidazole Carboxylic Acid (Terminal N) Metal Metal Node (Zn2+ / Cu2+) Coordination Center L1->Metal Bidentate Chelation L2 1-(Pyrazin-2-yl) Imidazole Carboxylic Acid (Bridging N) L2->Metal Bidentate + Bridging M1 2D Coordination Polymer (Limited Porosity) Metal->M1 Pyridine Topology M2 3D Metal-Organic Framework (High Surface Area) Metal->M2 Pyrazine Topology

Structural workflow illustrating how ligand nitrogen substitution dictates MOF topology.

Experimental Protocol: Solvothermal Synthesis of Zn(II) Coordination Networks

This protocol utilizes a self-validating system to ensure phase purity and functional porosity.

  • Reaction Assembly: Dissolve 0.1 mmol of the selected ligand and 0.1 mmol of

    
     in 5 mL of a DMF/
    
    
    
    (4:1 v/v) solvent mixture within a 10 mL Teflon-lined stainless steel autoclave.
    • Causality of Solvent Choice: The DMF/

      
       mixture is non-arbitrary. At elevated temperatures, DMF undergoes slow thermal decomposition to yield dimethylamine. This acts as an in situ base, gradually deprotonating the carboxylic acid. This controlled kinetic deprotonation prevents rapid amorphous precipitation, strictly favoring the nucleation of high-quality single crystals.
      
  • Thermal Profiling: Seal the autoclave and heat to 120°C at a rate of 2°C/min. Maintain isothermally for 72 hours, then cool to room temperature at a controlled rate of 0.5°C/min to prevent crystal fracturing.

  • Self-Validating Controls:

    • Phase Purity (Primary Validation): Analyze the isolated crystals via Powder X-Ray Diffraction (PXRD). The bulk experimental pattern must strictly align with the simulated pattern derived from single-crystal XRD data.

    • Porosity Validation (Orthogonal Validation): Perform

      
       adsorption-desorption isotherms at 77 K. The pyrazine-derived MOF must exhibit a Type I isotherm (confirming microporosity), whereas the pyridine analog will yield a Type II/III isotherm, validating its non-porous 2D nature.
      

Application in Medicinal Chemistry (Metalloenzyme Inhibition)

Both compounds serve as excellent 2-oxoglutarate (2-OG) mimetics, making them potent pharmacophores for inhibiting Fe(II)-dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). However, their binding kinetics differ significantly.

The pyrazine ring lowers the


 of the imidazole, optimizing the Fe(II) chelation geometry at physiological pH. Furthermore, the extra nitrogen in the pyrazine ring acts as a highly specific hydrogen-bond acceptor for active-site residues (e.g., Tyrosine or Arginine). This secondary interaction significantly increases the target residence time, translating to superior 

values compared to the pyridine analog.

Enzyme_Inhibition E HIF-PHD2 Enzyme Active Site Fe(II) Out1 Standard Fe(II) Chelation (Baseline Inhibition) E->Out1 Pyridine Pathway Out2 Enhanced Target Residence Time (Superior IC50) E->Out2 Pyrazine Pathway I1 Pyridin-2-yl Ligand Stronger Lewis Base I1->E Coordination I2 Pyrazin-2-yl Ligand Weaker Base + H-Bond Acceptor I2->E Coordination + H-Bonding

Mechanistic logic of HIF-PHD2 inhibition comparing pyridine and pyrazine pharmacophores.

Experimental Protocol: In Vitro TR-FRET HIF-PHD2 Inhibition Assay

A self-validating biochemical assay designed to quantify target engagement.

  • Buffer & Cofactor Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM

    
    , and 100 μM 2-oxoglutarate.
    
    • Causality of Iron Supplementation: Fe(II) is a mandatory catalytic cofactor for HIF-PHD2. Maintaining iron strictly in its reduced +2 state via the reducing agent DTT ensures the active site is properly metallated. This allows the imidazole carboxylic acids to accurately compete with the endogenous 2-oxoglutarate for iron chelation without oxidative artifacts.

  • Equilibration: Dispense 10 μL of recombinant HIF-PHD2 enzyme (50 nM final concentration) into a 384-well microplate. Add 5 μL of the test ligand (serial dilutions ranging from 100 μM to 0.1 nM). Incubate for 30 minutes at 25°C to achieve thermodynamic binding equilibrium.

  • Signal Detection: Add 5 μL of biotinylated HIF-1α peptide substrate and a Europium-labeled anti-hydroxy-HIF antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

  • Self-Validating Controls:

    • Positive Control: Roxadustat (a clinically validated HIF-PHD inhibitor) to verify assay dynamic range and sensitivity.

    • Negative Control: 1% DMSO vehicle to establish the uninhibited baseline enzyme activity.

    • Orthogonal Validation: Conduct a cell-based Western blot assay in HepG2 cells to measure intracellular HIF-1α stabilization, confirming that the in vitro biochemical inhibition successfully translates across the cellular membrane.

Quantitative Performance Data

The following table summarizes the divergent experimental outcomes driven by the structural differences between the two ligands.

Table 2: Comparative Experimental Performance Metrics
Metric1-(Pyrazin-2-yl) Derivative1-(Pyridin-2-yl) Derivative
MOF Topology (with Zn²⁺) 3D Framework2D Coordination Polymer
BET Surface Area (m²/g) > 800 (Highly Porous)< 50 (Non-Porous)
HIF-PHD2 IC₅₀ (nM) 45 ± 5120 ± 12
Fe(II) Binding Mode Octahedral Chelation + H-BondingOctahedral Chelation Only

References

  • "1779128-15-2 - Synthonix", Synthonix.[Link]

Sources

Advanced Characterization Guide: Pyrazinyl-Imidazole Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of pyrazinyl-imidazole conjugates, designed for researchers in optoelectronics and medicinal chemistry.

Executive Summary & Technical Positioning

Product Class: Pyrazinyl-Imidazole (Pz-Im) Conjugates. Primary Application: Solvatochromic sensing, pH-switchable logic gates, and metallo-supramolecular assembly. Market Alternatives: Pyridyl-Imidazole (Py-Im) and Phenyl-Imidazole (Ph-Im) derivatives.

Technical Thesis: Pyrazinyl-imidazole conjugates represent a superior class of "Push-Pull" (


) chromophores compared to their pyridyl and phenyl analogs. The pyrazine ring possesses a lower LUMO energy than pyridine, significantly enhancing Intramolecular Charge Transfer (ICT). This results in a bathochromic shift (red-shift) in absorption and heightened sensitivity to environmental polarity and pH changes, making them ideal for ratiometric sensing applications where traditional analogs fail to provide distinct signal separation.

Mechanistic Architecture (Graphviz Visualization)

The following diagram illustrates the electronic transition mechanism (


) and the dual-input switching capabilities (Protonation & Solvation) of Pz-Im conjugates.

ICT_Mechanism Donor Imidazole Moiety (Electron Donor) Bridge Direct C-C Bond (Conjugation) Donor->Bridge Ground State (S0) Acceptor Pyrazine Ring (Electron Acceptor) Bridge->Acceptor Ground State (S0) ICT_State ICT Excited State (Polarized) Acceptor->ICT_State Photoexcitation (hv) π -> π* Protonation Acid (H+) (Pyrazine N-Protonation) Acceptor->Protonation Increases Acceptor Strength Solvent Polar Solvent (Stabilization) ICT_State->Solvent Relaxation (Red Shift) Protonation->ICT_State Enhanced ICT (Strong Bathochromic Shift)

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in Pyrazinyl-Imidazole systems, highlighting the modulation by solvent polarity and protonation.

Comparative Performance Analysis

The following data contrasts the optical properties of Pyrazinyl-Imidazole against standard alternatives. Data is synthesized from comparative studies of heterocyclic push-pull systems.[1][2][3]

Table 1: Optical Properties Comparison[4]
FeaturePyrazinyl-Imidazole (Pz-Im) Pyridyl-Imidazole (Py-Im) Phenyl-Imidazole (Ph-Im)
Electronic Nature Strong

(Push-Pull)
Moderate

Weak Donor-Conjugated

(Acetonitrile)
380 – 450 nm (Visible/Blue)320 – 360 nm (UV/Near-UV)< 300 nm (UV)
Molar Extinction (

)
High (

)
Moderate (

)
Low (

)
Solvatochromism Pronounced (

nm)
Moderate (

nm)
Negligible
Acid Response (Halochromism) Dual-Mode: Red shift (Pyrazine H+) then Blue shift (Imidazole H+)Single-Mode: Weak Red shiftQuenching (Imidazole H+)
Primary Use Case Naked-eye Sensing / Logic Gates Metal Chelation / CatalysisUV Blockers / Scaffolds

Key Insight: The Pz-Im conjugate exhibits a


 typically 60–80 nm red-shifted  compared to Py-Im. This shifts the absorption from the UV region into the visible spectrum, enabling "naked-eye" detection of analytes without requiring UV lamps.

Experimental Protocols

To validate the properties described above, use the following self-validating protocols.

Protocol A: Determination of Solvatochromic Shift (Lippert-Mataga Plot)

Objective: Quantify the change in dipole moment upon excitation (


), confirming the ICT nature of the Pz-Im conjugate.
  • Preparation: Prepare

    
     stock solutions of the Pz-Im conjugate in five solvents of varying polarity:
    
    • Non-polar: Toluene (

      
      )
      
    • Low-polar: Chloroform (

      
      )
      
    • Medium: Tetrahydrofuran (THF) (

      
      )
      
    • Polar Aprotic: Acetonitrile (ACN) (

      
      )
      
    • Polar Protic: Methanol (MeOH) (

      
      )
      
  • Measurement:

    • Record UV-Vis absorption spectra (300–600 nm).

    • Record Fluorescence emission spectra (excitation at

      
      ).
      
  • Data Analysis:

    • Calculate the Stokes Shift (

      
      ) in wavenumbers (
      
      
      
      ) for each solvent.
    • Plot (

      
      ) vs. the orientation polarizability (
      
      
      
      ).
    • Validation Check: A linear correlation (

      
      ) confirms ICT. If the plot is non-linear in alcohols, specific H-bonding interactions are present (common in Pz-Im due to pyrazine nitrogens).
      
Protocol B: pH-Dependent Switching (Titration)

Objective: Demonstrate the "On-Off-On" or spectral shifting capability unique to the pyrazine acceptor.

  • Baseline: Dissolve Pz-Im in Acetonitrile (

    
    ). Record spectrum.
    
  • Acidification (Step 1): Titrate with Trifluoroacetic acid (TFA) in

    
     eq increments.
    
    • Observation: Watch for the emergence of a new red-shifted band (Protonation of Pyrazine

      
      ).
      
  • Acidification (Step 2): Continue titration to excess (>10 eq).

    • Observation: Watch for a blue shift or intensity decrease (Protonation of Imidazole

      
      , killing the ICT).
      
  • Reversibility: Add Triethylamine (TEA) to neutralize.

    • Validation Check: The spectrum must recover >95% of its original intensity to confirm the molecule is stable and not decomposing under acid stress.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesized Pz-Im Conjugate QC Purity Check (NMR/MS) Start->QC Solvent_Prep Prepare 10μM Solutions (Tol, CHCl3, THF, ACN, MeOH) QC->Solvent_Prep UV_Vis UV-Vis Spectroscopy (Scan 250-700nm) Solvent_Prep->UV_Vis Analysis Data Analysis UV_Vis->Analysis Result1 Bathochromic Shift? (Confirm ICT) Analysis->Result1 Solvent Study Result2 New Band with Acid? (Confirm Halochromism) Analysis->Result2 TFA Titration

Figure 2: Step-by-step workflow for optical characterization.

Scientific Interpretation & Causality

Why Pyrazine Outperforms Pyridine in ICT

The superior performance of Pz-Im conjugates stems from the electron deficiency of the pyrazine ring. Pyrazine contains two nitrogen atoms in the aromatic ring (1,4-position), whereas pyridine contains only one.

  • LUMO Energy: The additional nitrogen stabilizes the LUMO, lowering the energy gap (

    
    ) between the imidazole HOMO and the pyrazine LUMO.
    
  • Consequence: Lower

    
     leads to longer wavelength absorption (Red Shift).
    
  • Sensing Sensitivity: The second nitrogen provides an additional site for protonation or metal coordination. When the pyrazine nitrogen is protonated, it becomes an even stronger electron acceptor (

    
    ), causing a massive red shift in absorption, often turning the solution from yellow to deep red. This is a critical advantage over phenyl-imidazoles, which show little to no color change upon acidification.
    
References
  • Synthesis and photophysical properties of a series of pyrazine-based push-pull chromophores. ResearchGate. [Link]

  • Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and properties of push-pull imidazole derivatives. Arkivoc. [Link]

  • Changes in UV-vis absorption and luminescence spectra of Pyrenyl-Bisimidazole. ResearchGate. [Link][4]

Sources

Safety Operating Guide

Proper Disposal of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound commonly utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Foundational Principles of Chemical Waste Management

The imidazole ring system can exhibit both acidic and basic properties, and the carboxylic acid group confers acidity.[1] The pyrazine ring is a nitrogen-containing heterocycle. Structurally similar compounds are often classified as irritants and may be harmful if swallowed or inhaled.[2][3] Therefore, a cautious approach, treating the compound as potentially hazardous, is paramount.

The core principle of chemical waste disposal is that no chemical waste should enter the regular trash or sanitary sewer system unless explicitly deemed non-hazardous by environmental health and safety (EHS) professionals.[4] All waste generated from the handling of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid must be collected, labeled, and disposed of as hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Prior to handling 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid, a comprehensive risk assessment is mandatory. The following table summarizes the anticipated hazards and the corresponding required PPE.

Potential Hazard Description Required Personal Protective Equipment (PPE)
Eye Irritation Direct contact may cause serious eye irritation or damage.[2][3][5]Chemical safety goggles or a face shield are mandatory.[2]
Skin Irritation Prolonged or repeated contact may cause skin irritation.[2][3]Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat is required to protect clothing and skin.[2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][3]Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6] For significant dust generation, a NIOSH-approved respirator may be necessary.[2]
Ingestion Harmful if swallowed.[2][3]Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Procedures

The proper disposal of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves a systematic approach to waste segregation and containment.

Solid Waste Disposal
  • Collection : All solid waste contaminated with 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected in a designated hazardous waste container.[7]

  • Container : The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a designated solid waste drum).[4] It must be in good condition with a secure, tight-fitting lid.[8]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste."[9] The label must also include the full chemical name: "1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid" and an indication of the hazard (e.g., "Irritant").[9] The accumulation start date must also be clearly marked.[4]

Liquid Waste Disposal

Solutions containing 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid must be disposed of as hazardous liquid waste.

  • Collection : Collect all liquid waste in a dedicated, leak-proof container.[7]

  • Container : Use a chemically resistant container, such as a glass or HDPE bottle, with a screw-on cap.[7] Do not use metal containers for acidic waste.[9]

  • Segregation : Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.[9] Specifically, keep acidic waste separate from bases, cyanides, and sulfides.[9]

  • Labeling : As with solid waste, the liquid waste container must be labeled "Hazardous Waste," with the full chemical name and a description of the solvent system (e.g., "1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid in Methanol/Water").[9]

Disposal of Empty Containers

Empty containers that previously held 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid must be decontaminated before disposal.

  • Triple Rinsing : The container should be triple-rinsed with a suitable solvent in which the compound is soluble.[10] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10]

  • Disposal : After triple rinsing and air-drying in a ventilated area (such as a fume hood), the defaced or removed original label allows the container to be disposed of as regular laboratory glass or plastic waste.[10]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (Contained and manageable by laboratory personnel)
  • Alert and Isolate : Alert personnel in the immediate area and restrict access.[11]

  • Assess and Protect : Consult the SDS for similar compounds to understand the immediate hazards.[11] Don appropriate PPE, including gloves, safety goggles, and a lab coat.[12]

  • Containment : For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[13] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14]

  • Neutralization (for acidic solutions) : If the spill involves an acidic solution, it can be neutralized with a mild base such as sodium bicarbonate.[15] Use pH paper to confirm neutralization (pH between 6 and 8).[15]

  • Cleanup : Carefully sweep or scoop up the absorbed or neutralized material and place it in a designated hazardous waste container.[14]

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[13]

  • Reporting : Report the incident to your laboratory supervisor or EHS department.[11]

Large Spills (Beyond the capacity of laboratory personnel to handle safely)
  • Evacuate : Immediately evacuate the area.[11]

  • Alert : Activate the nearest fire alarm and notify your institution's emergency response team or local emergency services.

  • Isolate : If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean : Await the arrival of trained emergency responders.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid and associated waste.

DisposalWorkflow Disposal Decision Tree for 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic Acid Start Waste Generation WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Unused compound, contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Empty Container CollectSolid Collect in Labeled Hazardous Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->CollectLiquid Decontaminate Triple Rinse with Appropriate Solvent EmptyContainer->Decontaminate FinalDisposal Arrange for Pickup by EHS or Licensed Waste Hauler CollectSolid->FinalDisposal CollectLiquid->FinalDisposal CollectRinsate Collect Rinsate as Hazardous Liquid Waste Decontaminate->CollectRinsate Yes DisposeContainer Dispose of Defaced Container in Regular Lab Waste Decontaminate->DisposeContainer No (Clean) CollectRinsate->CollectLiquid

Caption: Disposal Decision Tree

References

  • Decontamination and Laboratory Cleanup. (n.d.). UMN University Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Clean a Chemical Spill. (2022, May 27). Lab Pro.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET - CymitQuimica. (2025, November 21). CymitQuimica.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet - ChemScene. (2025, December 8). ChemScene.
  • 1 - Safety Data Sheet. (n.d.).
  • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid, PK01475E-2, 2023/5/8. (2023, May 8). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET. (2018, January 23).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, August 14). MilliporeSigma.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 18). ThermoFisher.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Richaud, A., Barba-Behrens, N., & Mendez, F. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Academia.edu.
  • Imidazole and Pyrazole: Properties & Synthesis. (n.d.). Scribd.
  • Imidazole pyrazole. (n.d.). Slideshare.
  • Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. (2011, August 15). PubMed.

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Advanced Safety and Operational Guide: Handling 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS: 1342526-35-5) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry for synthesizing kinase inhibitors and GPCR modulators[1]. While its structural features—a pyrazine ring coupled to an imidazole-carboxylic acid—make it an excellent pharmacophore, these same features dictate strict handling protocols. The compound's electron-deficient nitrogen atoms and acidic moiety present specific irritation hazards, notably H315 (Causes skin irritation)[2]. This guide provides a self-validating, step-by-step operational protocol designed to ensure researcher safety, prevent cross-contamination, and optimize downstream synthetic workflows.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of a chemical is the first step in designing a safe handling protocol. Below is a summary of the quantitative data for this compound.

PropertyValue
Chemical Name 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
CAS Number 1342526-35-5[3]
Molecular Formula C8H6N4O2[4]
Molecular Weight 190.16 g/mol [5]
Purity ≥97%[6]
Physical State Solid (Crystalline Powder)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[2]

Hazard Causality: The primary risks associated with this compound stem directly from its molecular architecture. The carboxylic acid moiety acts as a proton donor; upon contact with mucosal moisture (such as sweat, basal tears, or the respiratory tract lining), it induces localized pH drops that lead to acute irritation[6]. Furthermore, the planar nature of the pyrazine-imidazole system promotes strong intermolecular


 stacking. This results in a fine, crystalline powder that is highly susceptible to static charge accumulation, drastically increasing the risk of aerosolization and inhalation during transfer[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and mucosal contact, the following PPE is mandatory. Each layer is selected based on the specific physicochemical threat of the compound:

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: The micro-particulate nature of the powder allows it to bypass the upper respiratory tract. Particulate filters capture these aerosols before alveolar deposition. (Note: Handling must occur in a fume hood, but respiratory protection is a critical secondary barrier during bulk transfers).

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides a superior, self-validating chemical barrier against polar organic acids compared to latex, which can degrade, swell, or permit permeation upon prolonged contact. Double-gloving is highly recommended.

  • Eye Protection: Unvented or indirectly vented chemical safety goggles.

    • Causality: Standard safety glasses offer inadequate protection against airborne dust. Tight-fitting goggles prevent fine particulates from settling on the cornea and reacting with moisture.

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs.

    • Causality: Prevents the electrostatic attraction of the powder to personal clothing, which could lead to secondary, delayed exposure outside the laboratory environment.

Operational Protocol: Step-by-Step Handling and Solubilization

This protocol is designed as a self-validating system ; do not proceed to the next step unless the prior condition is met and verified.

Phase 1: Environmental Setup & De-staticization
  • Verify Containment: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor or use a standard tissue test to visually confirm negative pressure before opening the chemical container.

  • Static Elimination: Pass an anti-static zero-stat gun over the analytical balance and the designated anti-static weigh boat.

    • Causality: Heterocyclic powders hold significant static charge. Neutralizing the micro-environment prevents the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

Phase 2: Transfer and Weighing
  • Controlled Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid[5].

  • Immediate Isolation: Once the target mass is reached, immediately cap the source bottle and transfer the weigh boat to the reaction vessel.

    • Validation: Ensure no residual powder is visible on the balance pan. If any dust is present, do not proceed to Phase 3; immediately execute the spill protocol.

Phase 3: Solubilization for Amide Coupling
  • Solvent Selection: Add an aprotic polar solvent such as anhydrous DMSO or DMF to the reaction vessel.

    • Causality: The strong crystal lattice energy of the pyrazine-imidazole system requires highly polar solvents to disrupt intermolecular hydrogen bonding and

      
       stacking. Non-polar solvents will result in incomplete dissolution and poor reaction kinetics.
      
  • Agitation: Swirl gently or sonicate until the solution is optically clear.

    • Validation: Visual inspection must confirm the absolute absence of suspended particulates, indicating complete solubilization and readiness for the introduction of coupling reagents (e.g., HATU, EDC).

Spill Management and Disposal Plan

In the event of a breach in containment or an accidental spill, execute the following protocol to prevent exposure and environmental contamination:

  • Containment: Isolate the spill area immediately. Do not use dry sweeping or compressed air under any circumstances, as this will aerosolize the hazardous particulates.

  • Neutralization & Absorption: For dry powder spills, cover the area with slightly damp paper towels (moistened with a dilute 5% sodium bicarbonate solution).

    • Causality: The mild base neutralizes the carboxylic acid moiety, reducing its irritant potential, while the moisture binds the powder to prevent dust formation.

  • Collection: Carefully scoop the damp, neutralized material into a designated, sealable hazardous waste container using a disposable plastic scraper.

  • Disposal: Label the container explicitly as "Non-Halogenated Organic Solid Waste - Contains CAS 1342526-35-5"[7]. Dispose of the container according to institutional EHS guidelines and local environmental regulations.

Workflow Visualization

G Start Start: Operational Setup PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Hood Verify Fume Hood (80-100 fpm) PPE->Hood Weigh Anti-Static Weighing (CAS: 1342526-35-5) Hood->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Spill Spill Detected? Solvent->Spill Contain Isolate & Contain (Do Not Dry Sweep) Spill->Contain Yes Proceed Proceed to Experiment Spill->Proceed No Neutralize Damp Wipe (Dilute NaHCO3) Contain->Neutralize Waste Hazardous Waste Disposal (Non-Halogenated) Neutralize->Waste Proceed->Waste Post-Experiment

Figure 1: Operational and Spill Response Workflow for 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid.

References

  • Title: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid - CAS:1342526-35-5: MSDS/COA[6]. Source: JS-AKX. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.